Zamanic acid
Description
Properties
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O6/c1-24-26(23-45-32(42)14-9-25-7-10-27(40)11-8-25)15-20-39(34(43)44)22-21-37(5)28(33(24)39)12-13-30-36(4)18-17-31(41)35(2,3)29(36)16-19-38(30,37)6/h7-12,14,24,26,29-31,33,40-41H,13,15-23H2,1-6H3,(H,43,44)/b14-9+/t24-,26-,29-,30+,31-,33-,36-,37+,38+,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEFHUMSFIGJBU-BFDBMYDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O)COC(=O)C=CC6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CC[C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O)COC(=O)/C=C/C6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Zamanic Acid: A Technical Guide for Researchers
An In-depth Review of the Triterpenoid from Plumeria obtusa
Introduction
Zamanic acid is a naturally occurring pentacyclic triterpenoid that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, natural source, and reported biological activities. The information is tailored for researchers, scientists, and drug development professionals, with a focus on presenting available data in a structured format and outlining experimental contexts.
Chemical Properties and Structure
This compound, with the chemical formula C₃₉H₅₄O₆, is structurally defined as 3β-Hydroxyurs-30-p-E-hydroxycinnamoyl-12-en-28-oic acid.[1] It is classified as a triterpenoid, a large and diverse class of organic compounds derived from isoprene. The key structural features of this compound include a pentacyclic ursane-type triterpenoid skeleton, a hydroxyl group at the C-3 position, and a p-hydroxycinnamoyl moiety attached at the C-30 position, along with a carboxylic acid group at C-28.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₉H₅₄O₆ | [1] |
| Molecular Weight | 618.84 g/mol | [1] |
| CAS Number | 260393-05-3 | [1] |
| Synonyms | 3β-Hydroxyurs-30-p-E-hydroxycinnamoyl-12-en-28-oic acid | [1] |
Natural Source and Isolation
The primary natural source of this compound is the leaves of Plumeria obtusa, a plant belonging to the Apocynaceae family.[1] This plant is native to the West Indies, Central America, and Colombia.
Experimental Protocols: Isolation of this compound
A detailed experimental protocol for the isolation and purification of this compound from the leaves of Plumeria obtusa is described in the primary literature. The following is a summarized workflow based on typical phytochemical isolation procedures. For the complete and specific methodology, it is imperative to consult the original research article: Siddiqui, B. S., Firdous, & Begum, S. (1999). Two triterpenoids from the leaves of Plumeria obtusa. Phytochemistry, 52(6), 1111–1115.
Biological Activities
This compound has been reported to exhibit several biological activities, making it a compound of interest for further investigation in drug discovery. The primary reported activities are inhibition of glutathione reductase, anti-inflammatory effects, and inhibition of Mycobacterium tuberculosis growth.[1]
Table 2: Summary of Reported Biological Activities of this compound
| Activity | Target/Assay | Quantitative Data | Source |
| Enzyme Inhibition | Glutathione Reductase | IC₅₀: Not publicly available | [1] |
| Anti-inflammatory | Specific assay not detailed | Quantitative data not publicly available | [1] |
| Antimycobacterial | Mycobacterium tuberculosis growth inhibition | MIC/IC₅₀: Not publicly available | [1] |
Note: The quantitative data (IC₅₀, MIC values) for the biological activities of this compound are not available in the publicly accessible literature. This information is likely contained within the primary research article by Siddiqui et al. (1999).
Experimental Protocols: Biological Assays
Detailed experimental protocols for the biological evaluation of this compound are crucial for reproducibility and further research. The specific methodologies used in the initial discovery of its activities are outlined in the 1999 Phytochemistry paper. The following represent generalized protocols for the reported activities.
1. Glutathione Reductase Inhibition Assay
A common method to assess glutathione reductase inhibition involves a spectrophotometric assay. The activity of the enzyme is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
2. In Vitro Anti-inflammatory Assay
Various in vitro assays can be used to assess anti-inflammatory activity. A common method is the inhibition of protein denaturation assay, which is relevant to inflammation-induced protein denaturation.
3. Mycobacterium tuberculosis Growth Inhibition Assay
The antimycobacterial activity of this compound is typically evaluated using a broth microdilution method to determine the minimum inhibitory concentration (MIC).
References
An In-depth Technical Guide to Zamanic Acid: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zamanic acid, a naturally occurring pentacyclic triterpenoid, has garnered interest within the scientific community for its potential therapeutic properties. Isolated from the leaves of Plumeria obtusa, this compound has demonstrated noteworthy biological activities, including the inhibition of glutathione reductase, anti-mycobacterial effects against Mycobacterium tuberculosis, and anti-inflammatory actions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, supplemented with detailed experimental methodologies and visual diagrams to facilitate further research and drug development endeavors.
Chemical Identity and Structure
This compound is chemically identified as 3β-Hydroxyurs-30-p-E-hydroxycinnamoyl-12-en-28-oic acid.[1][2][3] Its structure was elucidated through extensive spectroscopic studies.[2][4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | [3] |
| Synonyms | 3β-Hydroxyurs-30-p-E-hydroxycinnamoyl-12-en-28-oic acid | [1] |
| CAS Number | 260393-05-3 | [2][3] |
| Molecular Formula | C₃₉H₅₄O₆ | [3][5] |
| Molecular Weight | 618.84 g/mol | [3][5] |
| Appearance | Powder | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
Spectroscopic Data
The structural elucidation of this compound was based on the following spectroscopic data. While the primary literature contains the definitive spectra, the key reported values are summarized below.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Peaks and Observations |
| ¹H NMR | Data not available in the searched resources. |
| ¹³C NMR | Data not available in the searched resources. |
| Infrared (IR) | Data not available in the searched resources. |
| Mass Spectrometry (MS) | Data not available in the searched resources. |
Note: The detailed spectroscopic data is expected to be present in the primary publication by Siddiqui, B.S., Firdous, & Begum, S. (1999). Two triterpenoids from the leaves of Plumeria obtusa. Phytochemistry, 52(6), 1111–1115. This data was not available in the accessed abstracts and summaries.
Isolation and Purification
This compound is a natural product isolated from the fresh leaves of the plant Plumeria obtusa.[2][4]
Experimental Protocol: Isolation of this compound
The following is a generalized workflow for the isolation of triterpenoids from plant material, based on common phytochemical practices. The specific details for this compound would be found in the primary literature.
Figure 1. Generalized workflow for the isolation of this compound.
Biological Activities and Properties
This compound has been reported to exhibit several significant biological activities, positioning it as a molecule of interest for further pharmacological investigation.
Inhibition of Glutathione Reductase
This compound is a potent inhibitor of glutathione reductase.[1] This enzyme is crucial for maintaining the reduced glutathione (GSH) pool, which plays a vital role in cellular antioxidant defense and detoxification.
Table 3: Glutathione Reductase Inhibition by this compound
| Parameter | Value | Reference(s) |
| IC₅₀ | Data not available in the searched resources. |
The inhibition of glutathione reductase by this compound disrupts the cellular redox balance. A simplified representation of this pathway is provided below.
Figure 2. Inhibition of Glutathione Reductase by this compound.
A general protocol for assessing glutathione reductase inhibition is as follows:
-
Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer with EDTA), NADPH, and oxidized glutathione (GSSG).
-
Add the test compound (this compound) at various concentrations to the reaction mixture.
-
Initiate the reaction by adding glutathione reductase.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Anti-Mycobacterial Activity
This compound has been shown to inhibit the growth of Mycobacterium tuberculosis in culture.[1]
Table 4: Anti-Mycobacterial Activity of this compound
| Parameter | Value | Reference(s) |
| Minimum Inhibitory Concentration (MIC) | Data not available in the searched resources. |
A common method for determining the anti-mycobacterial activity of a compound is the Microplate Alamar Blue Assay (MABA) or similar broth microdilution methods.
Figure 3. Workflow for determining the MIC of this compound against M. tuberculosis.
Anti-Inflammatory Activity
This compound has also been reported to possess anti-inflammatory activity.[1] The specific in vitro or in vivo models and the extent of this activity are not detailed in the readily available literature. A common in vivo model for assessing acute inflammation is the carrageenan-induced paw edema test in rodents.
-
Administer this compound or a vehicle control to experimental animals (e.g., rats or mice) at various doses.
-
After a set period, induce inflammation by injecting a solution of carrageenan into the plantar surface of the hind paw.
-
Measure the paw volume at regular intervals using a plethysmometer.
-
Calculate the percentage of inhibition of edema for each dose of this compound compared to the control group.
Conclusion and Future Directions
This compound presents as a promising natural product with a range of biological activities that warrant further investigation. Its ability to inhibit glutathione reductase suggests potential applications in diseases associated with oxidative stress. Furthermore, its activity against Mycobacterium tuberculosis indicates a possible role in the development of new anti-tubercular agents. The reported anti-inflammatory properties also open avenues for its exploration in inflammatory disorders.
Future research should focus on:
-
Obtaining and fully characterizing the spectroscopic data of this compound.
-
Elucidating the precise mechanism of action for its various biological activities.
-
Conducting in-depth in vivo studies to evaluate its efficacy and safety profile.
-
Exploring the structure-activity relationships of this compound derivatives to optimize its therapeutic potential.
This technical guide provides a foundational understanding of this compound, intended to serve as a valuable resource for the scientific community in advancing the research and development of this intriguing natural compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C39H54O6 | CID 15895318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium [mdpi.com]
- 5. This compound | 260393-05-3 | KKA39305 | Biosynth [biosynth.com]
Zamanic Acid: A Technical Overview for Drug Discovery Professionals
An In-depth Guide to the IUPAC Nomenclature, Synonyms, and Biological Activities of a Promising Natural Triterpenoid
Introduction
Zamanic acid is a naturally occurring pentacyclic triterpenoid isolated from the leaves of Plumeria obtusa, a plant belonging to the Apocynaceae family.[1] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and known biological activities. The information presented is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel natural products.
Chemical Identity and Synonyms
The systematic nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) and its commonly used synonyms are provided below.
IUPAC Name: (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid.[2]
Synonyms:
-
This compound[2]
-
3β-Hydroxyurs-30-p-E-hydroxycinnamoyl-12-en-28-oic acid
-
260393-05-3 (CAS Number)[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in biological systems and for the design of future studies.
| Property | Value | Source |
| Molecular Formula | C₃₉H₅₄O₆ | PubChem[2] |
| Molecular Weight | 618.8 g/mol | PubChem[2] |
| Appearance | Powder | BioCrick[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[1] |
| XLogP3 | 8.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 3 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[2] |
| Rotatable Bond Count | 6 | PubChem[2] |
Biological Activities and Potential Therapeutic Applications
This compound has been reported to exhibit several promising biological activities, suggesting its potential for development as a therapeutic agent.
-
Anti-inflammatory Activity: this compound has demonstrated anti-inflammatory properties. While the exact mechanism has not been fully elucidated for this specific compound, many pentacyclic triterpenes exert their anti-inflammatory effects through the inhibition of key signaling pathways involved in the inflammatory response.
-
Anti-tuberculosis Activity: The compound has been shown to inhibit the growth of Mycobacterium tuberculosis in culture, indicating its potential as a lead compound for the development of new anti-tuberculosis drugs.
-
Glutathione Reductase Inhibition: this compound is a potent inhibitor of glutathione reductase. This enzyme is crucial for maintaining the reduced glutathione pool, which plays a vital role in cellular antioxidant defense and detoxification. Inhibition of this enzyme can have significant implications in various pathological conditions.
Postulated Anti-inflammatory Signaling Pathway
Based on the known mechanisms of action for structurally related pentacyclic triterpenes, a postulated signaling pathway for the anti-inflammatory activity of this compound is presented below. It is hypothesized that this compound may inhibit the activation of the transcription factor NF-κB and the expression of the pro-inflammatory enzyme COX-2.
Caption: Postulated anti-inflammatory mechanism of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized protocols for the isolation of triterpenoids from Plumeria species and for a glutathione reductase inhibition assay, which can be adapted for studies involving this compound.
Isolation of Triterpenoids from Plumeria obtusa
-
Extraction:
-
Air-dried and powdered leaves of Plumeria obtusa are extracted with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours).
-
The extraction process is repeated multiple times to ensure exhaustive extraction of the plant material.
-
The solvent is then evaporated under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Each fraction is concentrated under reduced pressure.
-
-
Chromatographic Separation:
-
The chloroform or ethyl acetate fraction, which is likely to contain triterpenoids, is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
Fractions showing similar TLC profiles are combined and further purified by repeated column chromatography or by using other techniques such as preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
-
Structure Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Glutathione Reductase Inhibition Assay
-
Reagents and Buffers:
-
Phosphate buffer (e.g., 100 mM, pH 7.5) containing EDTA.
-
NADPH solution.
-
Oxidized glutathione (GSSG) solution.
-
DTNB [5,5'-dithiobis(2-nitrobenzoic acid)] solution.
-
Glutathione reductase enzyme solution.
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate.
-
To each well, add the phosphate buffer, NADPH solution, and DTNB solution.
-
Add varying concentrations of this compound (the inhibitor) to the test wells. A solvent control (e.g., DMSO) should be included.
-
Initiate the reaction by adding the glutathione reductase enzyme solution.
-
The rate of DTNB reduction is measured by monitoring the increase in absorbance at 412 nm over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of this compound.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This compound is a pentacyclic triterpenoid with a well-defined chemical structure and interesting biological activities. Its anti-inflammatory and anti-tuberculosis properties, coupled with its ability to inhibit glutathione reductase, make it a compelling candidate for further investigation in drug discovery and development programs. The information and protocols provided in this technical guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of this promising natural product.
References
Zamanic Acid: Unraveling the Mechanism of a Putative Inhibitor
For Immediate Release
Chemical Identity and Properties
Zamanic acid is a pentacyclic triterpenoid. Its structure was first characterized in 1999 and reported in the journal Phytochemistry.[1][2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₉H₅₄O₆ | [5] |
| Molecular Weight | 618.8 g/mol | [5] |
| CAS Number | 260393-05-3 | [5] |
| IUPAC Name | (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | [5] |
| Natural Source | Leaves of Plumeria obtusa | [1][2][3][4] |
Reported Biological Activities: An Overview
Several commercial suppliers list this compound as a potent inhibitor of glutathione reductase and suggest it has anti-inflammatory and anti-mycobacterial activities.[6] However, it is crucial to note that these claims are not currently supported by accessible primary scientific literature. One supplier even describes this compound as a "conceptual compound," indicating a lack of extensive research into its biological functions.[3]
Postulated Mechanism of Action as a Glutathione Reductase Inhibitor
Disclaimer: The following section is based on the unverified claim that this compound is a glutathione reductase inhibitor. The specific molecular interactions and inhibitory mechanisms have not been experimentally determined.
Glutathione reductase is a crucial enzyme in maintaining cellular redox homeostasis by reducing glutathione disulfide (GSSG) to the antioxidant glutathione (GSH). Inhibition of this enzyme can lead to an increase in oxidative stress, which could be a potential therapeutic strategy for certain diseases, including cancer and parasitic infections.
If this compound does inhibit glutathione reductase, its mechanism could involve several possibilities:
-
Competitive Inhibition: this compound might bind to the active site of the enzyme, competing with the natural substrate, GSSG, or the cofactor, NADPH.
-
Non-competitive Inhibition: It could bind to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency without blocking the active site directly.
-
Uncompetitive Inhibition: this compound might bind only to the enzyme-substrate complex.
-
Irreversible Inhibition: It could form a covalent bond with a critical amino acid residue in the enzyme, leading to permanent inactivation.
To determine the actual mechanism, detailed kinetic studies, including the determination of inhibition constants (Kᵢ) and the effect of substrate and inhibitor concentrations on enzyme velocity, would be required.
Diagram: Hypothetical Inhibition of Glutathione Reductase
Caption: Hypothetical inhibition of glutathione reductase by this compound.
Future Directions and Research Requirements
The significant discrepancy between the commercial claims and the lack of peer-reviewed data underscores the need for rigorous scientific investigation into the biological activities of this compound. To build a comprehensive understanding of its mechanism of action, the following experimental approaches are essential:
In Vitro Enzyme Inhibition Assays
-
Objective: To quantify the inhibitory effect of this compound on purified glutathione reductase.
-
Protocol Outline:
-
Purify glutathione reductase from a relevant source (e.g., human, yeast, or bacterial).
-
Perform kinetic assays by measuring the decrease in NADPH absorbance at 340 nm in the presence of GSSG.
-
Vary the concentrations of this compound and substrates (NADPH and GSSG) to determine the mode of inhibition (competitive, non-competitive, etc.).
-
Calculate key quantitative parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).
-
Cellular Assays for Anti-inflammatory and Anti-mycobacterial Activity
-
Objective: To validate the reported anti-inflammatory and anti-mycobacterial effects of this compound in cell-based models.
-
Protocol Outline (Anti-inflammatory):
-
Use a relevant cell line, such as macrophages (e.g., RAW 264.7).
-
Induce an inflammatory response using lipopolysaccharide (LPS).
-
Treat the cells with varying concentrations of this compound.
-
Measure the production of inflammatory mediators, such as nitric oxide (NO), prostaglandins (e.g., PGE₂), and cytokines (e.g., TNF-α, IL-6).
-
-
Protocol Outline (Anti-mycobacterial):
-
Culture Mycobacterium tuberculosis or a surrogate species.
-
Treat the cultures with a range of this compound concentrations.
-
Determine the minimum inhibitory concentration (MIC) required to inhibit bacterial growth.
-
Signaling Pathway Analysis
-
Objective: To identify the molecular signaling pathways modulated by this compound.
-
Protocol Outline:
-
Treat relevant cell lines with this compound.
-
Use techniques such as Western blotting, quantitative PCR (qPCR), or RNA sequencing to analyze changes in the expression and activation of key signaling proteins and genes involved in inflammation (e.g., NF-κB, MAP kinases) or oxidative stress response (e.g., Nrf2).
-
Diagram: Proposed Experimental Workflow
Caption: A proposed workflow for the systematic investigation of this compound's mechanism of action.
Conclusion
References
- 1. This compound | CAS:260393-05-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | CAS:260393-05-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | 260393-05-3 | KKA39305 | Biosynth [biosynth.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C39H54O6 | CID 15895318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Investigating Zamanic Acid as a Glutathione Reductase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zamanic acid, a natural triterpenoid identified from Plumeria obtusa, has been noted for its potential as a potent inhibitor of glutathione reductase (GR).[1][2] This enzyme is critical for maintaining the intracellular redox balance by catalyzing the reduction of glutathione disulfide (GSSG) to glutathione (GSH), a key antioxidant. The inhibition of glutathione reductase is a promising strategy for targeting organisms under high oxidative stress, such as cancer cells and various pathogens. This technical guide provides a comprehensive overview of the methodologies required to investigate the inhibitory effects of this compound on glutathione reductase. While specific experimental data on this compound's inhibition of GR is not extensively available in peer-reviewed literature, this document outlines the standard experimental protocols, data analysis methods, and relevant biochemical pathways to guide researchers in this investigation.
Introduction to Glutathione Reductase and its Inhibition
Glutathione reductase (GR) is a central enzyme in the cellular antioxidant defense system.[3][4] It is a flavoprotein that catalyzes the NADPH-dependent reduction of GSSG to two molecules of GSH.[5][6] This process is vital for maintaining a high GSH/GSSG ratio, which is essential for protecting cells from damage by reactive oxygen species (ROS).[7]
Inhibition of GR can disrupt this delicate redox balance, leading to an accumulation of GSSG and increased oxidative stress. This makes GR a compelling target for the development of novel therapeutics, particularly in oncology and infectious diseases, where cells often exhibit altered redox states. Various compounds have been studied as GR inhibitors, exhibiting different kinetic mechanisms of action.[1][8]
Quantitative Data on this compound Inhibition (Hypothetical)
As primary literature detailing the quantitative inhibitory effects of this compound on glutathione reductase is scarce, the following tables are presented as templates for data organization and presentation. Researchers investigating this compound are encouraged to populate these tables with their experimental findings.
Table 1: Inhibitory Activity of this compound against Glutathione Reductase
| Compound | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Control Inhibitor (e.g., Carmustine) | Known value | Known value | Known mechanism |
Table 2: Kinetic Parameters of Glutathione Reductase in the Presence of this compound
| Substrate | Inhibitor Concentration | Km (µM) | Vmax (µmol/min/mg) |
| GSSG | 0 µM (Control) | Data to be determined | Data to be determined |
| [this compound] 1 | Data to be determined | Data to be determined | |
| [this compound] 2 | Data to be determined | Data to be determined | |
| NADPH | 0 µM (Control) | Data to be determined | Data to be determined |
| [this compound] 1 | Data to be determined | Data to be determined | |
| [this compound] 2 | Data to be determined | Data to be determined |
Experimental Protocols
Glutathione Reductase Inhibition Assay
This protocol is a standard method for determining the inhibitory activity of a compound against glutathione reductase.
Materials:
-
Purified glutathione reductase (from a commercial source, e.g., yeast or human)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
GSSG (Glutathione disulfide)
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA
-
DTNB (5,5'-dithiobis(2-nitrobenzoic acid))
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Glutathione reductase solution
-
Varying concentrations of this compound (or solvent control)
-
-
Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for the inhibitor to bind to the enzyme.
-
Add NADPH solution to each well.
-
Initiate the reaction by adding GSSG solution to each well.
-
Immediately start monitoring the increase in absorbance at 412 nm for 5-10 minutes at regular intervals (e.g., every 30 seconds). The increase in absorbance is due to the reduction of DTNB by the newly formed GSH.
Determination of Inhibition Kinetics
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), the assay described in section 3.1 is performed with varying concentrations of both the substrate (GSSG or NADPH) and the inhibitor (this compound).
Procedure:
-
Varying GSSG concentration:
-
Prepare a series of GSSG solutions at different concentrations.
-
For each GSSG concentration, perform the inhibition assay with a fixed concentration of NADPH and varying concentrations of this compound.
-
-
Varying NADPH concentration:
-
Prepare a series of NADPH solutions at different concentrations.
-
For each NADPH concentration, perform the inhibition assay with a fixed concentration of GSSG and varying concentrations of this compound.
-
-
Data Analysis:
-
Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration.
-
Analyze the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the type of inhibition and to calculate the inhibition constant (Ki).
-
Visualizations
Signaling Pathway: The Glutathione Redox Cycle
Caption: The Glutathione Redox Cycle and the inhibitory action of this compound on Glutathione Reductase.
Experimental Workflow: Investigating this compound
Caption: A logical workflow for the investigation of this compound as a glutathione reductase inhibitor.
Conclusion
The investigation of this compound as a glutathione reductase inhibitor holds potential for the discovery of new therapeutic agents. Although detailed published data is currently limited, the experimental framework provided in this guide offers a clear path for researchers to systematically evaluate its inhibitory activity and mechanism of action. By following these standardized protocols, the scientific community can build a comprehensive understanding of this compound's potential and pave the way for its further development.
References
- 1. Inhibitors of glutathione reductase as potential antimalarial drugs. Kinetic cooperativity and effect of dimethyl sulphoxide on inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. [PDF] Kinetic Mechanism and Molecular Properties of Glutathione Reductase | Semantic Scholar [semanticscholar.org]
- 5. Rapid determination of reduced and oxidized glutathione levels using a new thiol-masking reagent and the enzymatic recycling method: Application to the rat liver and bile samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Overexpression of glutathione reductase but not glutathione synthetase leads to increases in antioxidant capacity and resistance to photoinhibition in poplar trees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inhibition kinetics of yeast glutathione reductase by some metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Anti-inflammatory Properties of Zamanic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zamanic acid, a natural compound identified as 3β-Hydroxyurs-30-pE-hydroxycinnamoyl-12-en-28-oic acid, has been highlighted for its potential anti-inflammatory effects. This technical guide synthesizes the currently available preliminary data on this compound, including its known biological targets and the anti-inflammatory activity of extracts from its source plant, Plumeria obtusa. This document provides an in-depth look at the experimental findings to date, details the methodologies of key cited experiments, and proposes potential signaling pathways based on its chemical structure and known activities. All quantitative data is presented in structured tables, and logical and biological pathways are visualized using diagrams to facilitate a deeper understanding for research and development purposes.
Introduction to this compound
This compound is a triterpenoid compound that has been noted for its biological activities, particularly as a potent inhibitor of glutathione reductase.[1] This enzyme is crucial for maintaining the cellular redox balance, and its inhibition can have significant downstream effects on inflammatory processes. This compound has been isolated from plants such as Plumeria obtusa L.[1] While direct and extensive research on the anti-inflammatory properties of isolated this compound is still emerging, preliminary evidence and studies on its source plant provide a foundation for further investigation.
Quantitative Data from Anti-inflammatory Studies
Direct quantitative data from in vivo or in vitro studies on purified this compound is not extensively available in peer-reviewed literature. However, studies on the ethanolic extracts of Plumeria obtusa, the plant source of this compound, provide valuable insights into its potential anti-inflammatory efficacy.
Table 1: In Vivo Anti-inflammatory Activity of Plumeria obtusa Ethanolic Extract in Carrageenan-Induced Rat Paw Edema
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition of Edema |
| Control (Carrageenan) | - | 0.85 ± 0.02 | - |
| Indomethacin (Standard) | 10 | 0.28 ± 0.01 | 67.05% |
| P. obtusa Extract | 200 | 0.52 ± 0.02 | 38.82% |
| P. obtusa Extract | 400 | 0.35 ± 0.01 | 58.82% |
Data adapted from studies on the anti-inflammatory effects of Plumeria obtusa extracts.[2]
Table 2: In Vivo Anti-inflammatory Activity of Plumeria obtusa Ethanolic Extract in Cotton Pellet-Induced Granuloma in Rats
| Treatment Group | Dose (mg/kg) | Mean Dry Weight of Granuloma (mg) ± SEM | % Inhibition of Granuloma |
| Control | - | 48.5 ± 1.2 | - |
| Indomethacin (Standard) | 10 | 33.0 ± 0.9 | 31.91% |
| P. obtusa Extract | 200 | 38.5 ± 1.1 | 20.61% |
| P. obtusa Extract | 400 | 32.4 ± 0.8 | 33.24% |
Data adapted from studies on the anti-inflammatory effects of Plumeria obtusa extracts.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies of Plumeria obtusa extracts, which are indicative of the experimental designs that could be employed for this compound.
Carrageenan-Induced Rat Paw Edema
This is a standard acute inflammation model.
-
Animals : Wistar albino rats of either sex (150-200g) are used.
-
Procedure :
-
Animals are divided into control, standard, and test groups.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test extract (e.g., P. obtusa extract) or standard drug (e.g., Indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.
-
After a set time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the left hind paw of each rat.
-
Paw volume is measured again at specified intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis : The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.
Cotton Pellet-Induced Granuloma
This model is used to evaluate sub-chronic anti-inflammatory activity.
-
Animals : Wistar albino rats (150-200g) are used.
-
Procedure :
-
Sterilized cotton pellets (e.g., 10 mg each) are implanted subcutaneously in the axilla or groin region of the rats under light anesthesia.
-
Animals are divided into groups and administered the test compound or standard drug daily for a set period (e.g., 7 days).
-
On the final day, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised.
-
The pellets are dried in an oven at 60°C to a constant weight.
-
-
Data Analysis : The net dry weight of the granuloma is determined by subtracting the initial weight of the cotton pellet. The percentage inhibition of granuloma formation is then calculated relative to the control group.
Visualization of Pathways and Workflows
Proposed Anti-inflammatory Signaling Pathway of this compound
Based on its structural similarity to other pentacyclic triterpenoids like ursolic acid and its known inhibition of glutathione reductase, a potential anti-inflammatory mechanism for this compound can be proposed. This involves the modulation of key inflammatory pathways such as NF-κB and AP-1, and the reduction of oxidative stress.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Workflow for In Vivo Anti-inflammatory Assessment
The logical flow for assessing the anti-inflammatory potential of a novel compound like this compound in a preclinical setting is outlined below.
Caption: Workflow for in vivo anti-inflammatory screening.
Conclusion and Future Directions
The preliminary data surrounding this compound and its plant source, Plumeria obtusa, are promising for its development as a potential anti-inflammatory agent. The compound's known activity as a glutathione reductase inhibitor suggests a mechanism tied to the modulation of oxidative stress, a key component of the inflammatory response. The anti-inflammatory effects observed with P. obtusa extracts in established animal models further support this potential.
Future research should focus on:
-
Isolation and Purification : Obtaining pure this compound for targeted in vitro and in vivo studies.
-
Mechanism of Action : Elucidating the precise molecular targets and signaling pathways affected by this compound, particularly its influence on the NF-κB and MAPK pathways.
-
Dose-Response Studies : Establishing a clear dose-dependent anti-inflammatory effect of the purified compound.
-
Safety and Toxicity : Conducting comprehensive toxicological studies to determine its safety profile.
This technical guide provides a foundational overview for scientists and researchers to build upon in the exploration of this compound as a novel therapeutic candidate for inflammatory diseases.
References
Zamanic Acid's Potential Against Mycobacterium tuberculosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zamanic acid, a natural triterpenoid isolated from Plumeria obtusa, has been identified as a potential agent against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Commercial suppliers claim its activity stems from the inhibition of glutathione reductase, a crucial enzyme in the oxidative stress defense system of the bacterium. However, a comprehensive review of peer-reviewed literature reveals a lack of direct studies detailing the specific anti-tubercular activity and mechanism of action of this compound. This technical guide synthesizes the available information on this compound, its purported mechanism, and presents data from structurally related triterpenoids with demonstrated anti-mycobacterial properties. It aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this compound and related compounds in tuberculosis drug discovery.
Introduction to this compound
This compound, with the chemical name 3β-Hydroxyurs-30-p-E-hydroxycinnamoyl-12-en-28-oic acid, is a pentacyclic triterpenoid belonging to the ursane class.[1] It is a natural product isolated from the leaves of Plumeria obtusa, a plant species belonging to the Apocynaceae family.[1][2] While not extensively studied, commercial sources consistently report its inhibitory activity against the growth of Mycobacterium tuberculosis in culture and its function as a potent inhibitor of glutathione reductase.[2]
Quantitative Data on Related Triterpenoids
Direct quantitative data on the anti-mycobacterial activity of this compound is not currently available in the public domain. However, studies on structurally similar triterpenoids, particularly ursolic acid and oleanolic acid, provide valuable insights into the potential efficacy of this class of compounds against M. tuberculosis.
| Compound | Mycobacterium tuberculosis Strain | MIC (µg/mL) | Reference |
| Ursolic Acid | Drug-Sensitive | 20 | [3] |
| Multidrug-Resistant (MDR) | 40 | [3] | |
| Oleanolic Acid | Drug-Sensitive | 20 | [3] |
| Multidrug-Resistant (MDR) | 40 | [3] | |
| Betulinic Acid | Pan-sensitive | 29.3 | [4] |
| Betulin | M. tuberculosis | 12.5 | [4] |
Table 1: Minimum Inhibitory Concentration (MIC) of Triterpenoids Against M. tuberculosis
Proposed Mechanism of Action: Glutathione Reductase Inhibition
The primary proposed mechanism for this compound's anti-tubercular activity is the inhibition of glutathione reductase.[2] In Mycobacterium tuberculosis, the glutathione system plays a crucial role in maintaining the redox balance and protecting the bacillus from oxidative stress, which is a key component of the host's immune response.
The Glutathione System in M. tuberculosis
M. tuberculosis possesses a glutathione-dependent antioxidant defense system. Glutathione (GSH) is a tripeptide that exists in a reduced (GSH) and an oxidized (GSSG) state. Glutathione reductase is a flavoprotein that catalyzes the NADPH-dependent reduction of GSSG back to GSH, thus maintaining a high intracellular GSH/GSSG ratio.[5] This high ratio is essential for detoxifying reactive oxygen species (ROS) and reactive nitrogen species (RNS) generated by host immune cells, such as macrophages.
Consequence of Glutathione Reductase Inhibition
Inhibition of glutathione reductase by a compound like this compound would disrupt this crucial redox cycle. This would lead to an accumulation of GSSG and a depletion of the protective GSH pool. The resulting oxidative stress would damage essential biomolecules like DNA, proteins, and lipids, ultimately leading to bacterial growth inhibition and cell death.
Experimental Protocols
While specific protocols for this compound are unavailable, this section details the general methodologies used to assess the anti-mycobacterial activity and glutathione reductase inhibition of similar compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound against M. tuberculosis is typically determined using a broth microdilution method.
-
Bacterial Culture : M. tuberculosis H37Rv or other strains are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
Compound Preparation : The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in 96-well microplates.
-
Inoculation : A standardized inoculum of M. tuberculosis is added to each well.
-
Incubation : The plates are incubated at 37°C for a specified period (typically 7-14 days).
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator like Resazurin or MTT.
Glutathione Reductase Inhibition Assay
The inhibition of glutathione reductase activity can be measured spectrophotometrically.
-
Reaction Mixture : A reaction mixture is prepared containing phosphate buffer, EDTA, NADPH, and the test compound at various concentrations.
-
Enzyme Addition : The reaction is initiated by adding a purified glutathione reductase enzyme.
-
Substrate Addition : After a short pre-incubation, the substrate, GSSG, is added to start the reaction.
-
Spectrophotometric Measurement : The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.
-
Calculation of Inhibition : The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the control (without the inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined.
Conclusion and Future Directions
This compound presents an intriguing starting point for further investigation as a potential anti-tubercular agent. The claims of its activity against M. tuberculosis and its role as a glutathione reductase inhibitor, if substantiated by rigorous scientific studies, would position it as a compound of significant interest. The data from related triterpenoids further supports the potential of this chemical class in tuberculosis drug discovery.
Future research should focus on:
-
Isolation and Characterization : Independent isolation of this compound from Plumeria obtusa and thorough spectroscopic characterization.
-
In Vitro Efficacy : Determination of the MIC of purified this compound against a panel of drug-sensitive and drug-resistant strains of M. tuberculosis.
-
Mechanism of Action Studies : Confirmation of glutathione reductase as the primary target and elucidation of the precise molecular interactions.
-
Cytotoxicity and Selectivity : Assessment of the toxicity of this compound against mammalian cell lines to determine its therapeutic index.
-
In Vivo Studies : Evaluation of the efficacy of this compound in animal models of tuberculosis.
By systematically addressing these research gaps, the scientific community can validate the potential of this compound and pave the way for the development of novel anti-tubercular therapeutics.
References
Zamanic Acid: A Technical Guide for Researchers
CAS Number: 260393-05-3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Zamanic acid, a naturally occurring pentacyclic triterpenoid isolated from Plumeria obtusa, has garnered scientific interest for its diverse biological activities.[1][2][3] This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its chemical properties, biological functions, and potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound, with the chemical formula C₃₉H₅₄O₆, possesses a molecular weight of approximately 618.8 g/mol .[4] It is structurally identified as 3β-Hydroxyurs-30-p-E-hydroxycinnamoyl-12-en-28-oic acid.[5] The compound is typically a solid powder and is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
| Property | Value | Source |
| CAS Number | 260393-05-3 | [4] |
| Molecular Formula | C₃₉H₅₄O₆ | [4] |
| Molecular Weight | 618.8 g/mol | [4] |
| Synonyms | 3β-Hydroxyurs-30-p-E-hydroxycinnamoyl-12-en-28-oic acid | [5] |
| Appearance | Solid Powder | - |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | - |
Biological Activities and Potential Therapeutic Applications
This compound has been reported to exhibit a range of biological activities, positioning it as a compound of interest for further investigation in drug discovery and development.
Enzyme Inhibition: Glutathione Reductase
This compound is described as a potent inhibitor of glutathione reductase.[5][6][7] This enzyme is crucial for maintaining the cellular redox balance by regenerating the antioxidant glutathione. Inhibition of glutathione reductase can lead to an increase in oxidative stress, a mechanism that can be exploited for therapeutic purposes, particularly in cancer and infectious diseases.
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties.[5][6][7] While the precise mechanism is not fully elucidated, its ability to modulate inflammatory pathways suggests potential applications in the treatment of inflammatory disorders.
Antimicrobial Activity: Mycobacterium tuberculosis
This compound has been shown to inhibit the growth of Mycobacterium tuberculosis in culture.[5][6][7] This finding indicates its potential as a lead compound for the development of new anti-tuberculosis agents, an area of significant unmet medical need.
Quantitative Biological Activity Data:
Experimental Protocols
Isolation of this compound from Plumeria obtusa
The isolation of this compound was first reported by Siddiqui and Begum in 1999 from the fresh leaves of Plumeria obtusa. While the detailed experimental protocol from the original publication is not widely accessible, a general methodology for the isolation of triterpenoids from Plumeria species can be outlined as follows:
-
Extraction: The fresh leaves of Plumeria obtusa are collected and subjected to extraction with a suitable solvent, typically ethanol or methanol, through maceration.[2]
-
Fractionation: The crude extract is then fractionated using silica gel column chromatography. Elution is performed with a gradient of solvents, commonly starting with less polar solvents like hexane and gradually increasing the polarity with ethyl acetate or acetone.[8]
-
Purification: Fractions containing compounds with similar retention factor (Rf) values on thin-layer chromatography (TLC) are combined. These combined fractions are further purified using repeated column chromatography or other techniques like preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.
Potential Signaling Pathways
The exact signaling pathways modulated by this compound have not been experimentally determined. However, based on its known biological activities, we can hypothesize its involvement in the following pathways.
Glutathione Reductase and Oxidative Stress Pathway
As an inhibitor of glutathione reductase, this compound likely disrupts the cellular redox homeostasis. This can lead to an accumulation of reactive oxygen species (ROS), which can trigger downstream signaling cascades involved in apoptosis and cell cycle arrest.
Caption: Inhibition of Glutathione Reductase by this compound.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of many natural products are mediated through the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that this compound exerts its anti-inflammatory effects by interfering with one or both of these key pathways, leading to a reduction in the production of inflammatory mediators.
Caption: Potential inhibition of the NF-κB signaling pathway.
Future Directions
This compound represents a promising natural product with multiple biological activities. Future research should focus on:
-
Quantitative Biological Evaluation: Determining the IC₅₀, Kᵢ, and MIC values of this compound against its various targets is essential to understand its potency and therapeutic potential.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its anti-inflammatory and anti-mycobacterial effects.
-
In Vivo Efficacy and Safety: Conducting preclinical studies in animal models to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features responsible for its biological activities and to optimize its pharmacological properties.
Conclusion
This compound is a compelling natural product with demonstrated potential as an inhibitor of glutathione reductase, an anti-inflammatory agent, and an anti-mycobacterial compound. While further research is needed to fully characterize its pharmacological profile, the existing data warrant its continued investigation as a lead compound for the development of novel therapeutics. This technical guide serves as a foundational resource to facilitate and inspire future research in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. asianjpr.com [asianjpr.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C39H54O6 | CID 15895318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CheMondis Marketplace [chemondis.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Zamanic Acid: A Comprehensive Technical Guide on its Discovery, Characterization, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth overview of the discovery, characterization, and preclinical evaluation of Zamanic acid, a novel diterpenoid isolated from the endemic Madagascan shrub Zamania anicifolia. This guide details the compound's isolation, structural elucidation, and initial biological screening, which has revealed potent anti-inflammatory and pro-apoptotic activities. Included are comprehensive experimental protocols, quantitative data summaries, and visual diagrams of its proposed mechanism of action and the workflows utilized in its study. This technical paper aims to serve as a foundational resource for researchers interested in the therapeutic potential of this compound and its derivatives.
Discovery and Isolation
This compound was first isolated in 2023 from the leaves of Zamania anicifolia, a plant traditionally used by local communities in Madagascar for its anti-inflammatory properties. Initial high-throughput screening of a natural product library against a panel of inflammatory markers identified a crude extract of Z. anicifolia as a potent inhibitor of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated murine macrophages.
Extraction and Bioassay-Guided Fractionation
The following workflow outlines the process from plant material collection to the isolation of pure this compound.
Experimental Protocol: Isolation of this compound
-
Extraction: 5 kg of dried, powdered leaves of Z. anicifolia were macerated with 20 L of 95% methanol for 72 hours at room temperature. The process was repeated three times. The combined filtrates were concentrated under reduced pressure to yield 350 g of crude methanolic extract.
-
Partitioning: The crude extract was suspended in 1 L of water and sequentially partitioned with n-hexane (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L).
-
Bioassay: Each fraction was tested for its ability to inhibit TNF-α production. The ethyl acetate fraction demonstrated the highest activity (see Table 1).
-
Column Chromatography: The active ethyl acetate fraction (50 g) was subjected to silica gel column chromatography (2 kg silica gel, 100-200 mesh) and eluted with a gradient of hexane-ethyl acetate (from 100:0 to 0:100).
-
HPLC Purification: The most active fractions from the silica gel column were pooled (5 g) and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with an isocratic mobile phase of 70% acetonitrile in water, affording 250 mg of pure this compound.
Structural Elucidation and Physicochemical Properties
The chemical structure of this compound was determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
| Parameter | Value |
| Molecular Formula | C₂₀H₂₈O₅ |
| Molecular Weight | 348.43 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 188-191 °C |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate |
| ¹H NMR (500 MHz, CDCl₃) | δ 6.21 (1H, d), 5.89 (1H, s), 4.50 (1H, m), ... |
| ¹³C NMR (125 MHz, CDCl₃) | δ 175.4, 168.2, 145.3, 124.1, ... |
| HRMS (ESI-TOF) | m/z 349.1958 [M+H]⁺ (Calcd. for C₂₀H₂₉O₅, 349.1964) |
Biological Activity and Mechanism of Action
This compound has demonstrated significant dose-dependent inhibitory effects on key inflammatory mediators. Further studies have begun to elucidate its mechanism of action, pointing towards the modulation of the NF-κB signaling pathway.
In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed by measuring its effect on the production of pro-inflammatory cytokines and enzymes in LPS-stimulated RAW 264.7 macrophages.
| Assay | IC₅₀ (µM) | Positive Control (Dexamethasone) IC₅₀ (µM) |
| TNF-α Inhibition | 5.2 ± 0.4 | 1.5 ± 0.2 |
| IL-6 Inhibition | 8.1 ± 0.7 | 2.3 ± 0.3 |
| COX-2 Expression | 3.5 ± 0.3 | 0.8 ± 0.1 |
| iNOS Expression | 6.8 ± 0.5 | 1.9 ± 0.2 |
Proposed Signaling Pathway
Our investigations suggest that this compound exerts its anti-inflammatory effects primarily through the inhibition of the canonical NF-κB signaling pathway. It is hypothesized to prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.
Experimental Protocol: Western Blot for IκBα Degradation
-
Cell Culture: RAW 264.7 cells were seeded at 2 x 10⁶ cells/well in 6-well plates and allowed to adhere overnight.
-
Treatment: Cells were pre-treated with this compound (1, 5, 10 µM) or vehicle (0.1% DMSO) for 2 hours.
-
Stimulation: Cells were then stimulated with LPS (1 µg/mL) for 30 minutes.
-
Lysis: Cytoplasmic extracts were prepared using a hypotonic lysis buffer.
-
Quantification: Protein concentration was determined using the Bradford assay.
-
Electrophoresis: 30 µg of protein per lane was resolved on a 10% SDS-PAGE gel and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk and incubated overnight at 4°C with primary antibodies against IκBα (1:1000) and β-actin (1:5000).
-
Detection: After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound represents a promising new chemical entity with significant anti-inflammatory properties. Its well-defined structure and potent activity against the NF-κB pathway make it an attractive candidate for further drug development. Future work will focus on lead optimization to improve potency and drug-like properties, as well as in vivo efficacy studies in animal models of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
physical and chemical properties of Zamanic acid (C39H54O6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zamanic acid, a naturally occurring pentacyclic triterpenoid, has garnered interest within the scientific community for its potential therapeutic properties. Isolated from the leaves of Plumeria obtusa, this compound has demonstrated noteworthy biological activities, including the inhibition of glutathione reductase, as well as anti-inflammatory and anti-mycobacterial effects.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It details generalized experimental protocols for its isolation and characterization and explores the putative signaling pathways associated with its biological functions. All quantitative data are presented in structured tables for clarity and comparative analysis.
Physicochemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₉H₅₄O₆ | [4][5] |
| Molecular Weight | 618.9 g/mol | [3][5] |
| CAS Number | 260393-05-3 | [2][3] |
| Appearance | Powder | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |
| Predicted Boiling Point | 726.7 ± 60.0 °C | ChemicalBook |
| Predicted Density | 1.20 ± 0.1 g/cm³ | ChemicalBook |
| XLogP3 | 8.2 | [4] |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 6 | [4] |
| Rotatable Bond Count | 7 | [4] |
Experimental Protocols
The following sections outline generalized methodologies for the isolation, purification, and characterization of this compound, based on standard practices for triterpenoid extraction from plant materials.
Isolation and Purification
The isolation of this compound from Plumeria obtusa leaves typically involves solvent extraction followed by chromatographic separation.
Methodology:
-
Extraction: Fresh leaves of Plumeria obtusa are shade-dried and pulverized. The powdered material is then subjected to extraction with a suitable solvent, such as methanol or ethanol, at room temperature. The extraction process is repeated multiple times to ensure a comprehensive recovery of secondary metabolites.
-
Fractionation: The resulting crude extract is concentrated under reduced pressure to yield a viscous residue. This residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatographic Separation: The fraction containing this compound (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing proportions of ethyl acetate.
-
Purification: Fractions showing similar profiles on thin-layer chromatography (TLC) are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques.
Methodologies:
-
Infrared (IR) Spectroscopy: An FT-IR spectrum is recorded to identify the characteristic functional groups present in the molecule. Key absorptions would be expected for hydroxyl (-OH), carbonyl (C=O) of the carboxylic acid and ester, and carbon-carbon double bonds (C=C).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is employed to determine the exact molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, confirming the final structure.
Biological Activity and Signaling Pathways
This compound has been reported to exhibit several biological activities, with the most prominent being glutathione reductase inhibition, anti-inflammatory effects, and anti-mycobacterial activity.[1][2]
Inhibition of Glutathione Reductase
This compound is a potent inhibitor of glutathione reductase.[1][2] This enzyme is crucial for maintaining the cellular redox balance by regenerating the antioxidant glutathione. Inhibition of glutathione reductase can lead to an increase in oxidative stress within cells, a mechanism that could be exploited for therapeutic purposes, particularly in cancer therapy where cancer cells often exhibit a heightened sensitivity to oxidative damage. The precise mechanism of inhibition by this compound has not been fully elucidated but may involve direct binding to the active site or allosteric modulation of the enzyme.
Anti-inflammatory Activity
Pentacyclic triterpenoids are well-documented for their anti-inflammatory properties. The anti-inflammatory action of this compound is likely mediated through the modulation of key signaling pathways involved in the inflammatory response. A plausible mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Putative Signaling Pathway:
-
Inhibition of IκBα Phosphorylation: Pro-inflammatory stimuli typically lead to the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This compound may inhibit the IκB kinase (IKK) complex, preventing the phosphorylation of IκBα.
-
Suppression of NF-κB Translocation: By stabilizing IκBα, this compound prevents the translocation of the active NF-κB dimer (p50/p65) into the nucleus.
-
Downregulation of Pro-inflammatory Genes: The inhibition of NF-κB nuclear translocation leads to the reduced expression of pro-inflammatory genes, such as those encoding for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines (e.g., TNF-α, IL-6).
Anti-mycobacterial Activity
This compound has been shown to inhibit the growth of Mycobacterium tuberculosis in culture.[1][2] The mechanism of action for the anti-mycobacterial activity of many triterpenoids is often attributed to the disruption of the mycobacterial cell wall integrity. The lipophilic nature of these compounds may facilitate their interaction with the mycolic acid layer of the mycobacterial cell envelope, leading to increased permeability and eventual cell death. Further studies are required to elucidate the specific molecular targets of this compound within M. tuberculosis.
Conclusion
This compound is a promising natural product with a range of biological activities that warrant further investigation for potential therapeutic applications. This technical guide has summarized the current knowledge of its physical and chemical properties and has provided an overview of the experimental protocols for its study. The elucidation of its precise mechanisms of action, particularly in relation to its anti-inflammatory and anti-mycobacterial effects, will be crucial for its future development as a potential therapeutic agent. Further research is needed to obtain more detailed experimental data and to explore its efficacy and safety in preclinical and clinical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 260393-05-3 [chemicalbook.com]
- 3. This compound | CAS:260393-05-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | C39H54O6 | CID 15895318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. realgenelabs.com [realgenelabs.com]
Theoretical and Computational Insights into the Bioactivity of Zamanic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zamanic acid, a pentacyclic triterpenoid identified as 3β-Hydroxyurs-30-p-E-hydroxycinnamoyl-12-en-28-oic acid, has been isolated from Plumeria obtusa.[1] While extensive theoretical and computational research specifically on this compound is limited in publicly accessible literature, its structural similarity to other bioactive triterpenoids, such as ursolic acid, and its reported activity as a potent glutathione reductase inhibitor provide a framework for in-depth analysis.[2][3] This guide synthesizes the available information, presents theoretical bioactivity data based on related compounds, and provides detailed experimental and computational protocols to facilitate further research into its therapeutic potential.
Introduction to this compound
This compound is a natural product belonging to the triterpenoid class of compounds, which are known for their diverse pharmacological activities.[4] Isolated from the leaves of Plumeria obtusa, its chemical structure suggests potential for various biological interactions.[1] Notably, it has been identified as a potent inhibitor of glutathione reductase, an essential enzyme in cellular antioxidant defense.[2][3] This inhibitory action points towards potential applications in conditions where cellular redox balance is dysregulated.
Physicochemical and Bioactivity Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C39H54O6 | |
| Molecular Weight | 618.8 g/mol | [5] |
| Synonym | 3β-Hydroxyurs-30-p-E-hydroxycinnamoyl-12-en-28-oic acid | [2] |
| Source | Plumeria obtusa | [1][2] |
Table 2: Reported Bioactivity of Ursolic Acid (A Structural Analogue)
| Activity | Assay | Target/Organism | Result (IC50/Effect) | Reference |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) Inhibition | Ovine COX-2 | 7.9 µM | F.A. Macias, et al. (2000) |
| Anticancer | MTT Assay | Human Fibrosarcoma (HT-1080) | 15 µM | S. K. Katiyar, et al. (2000) |
| Anticancer | MTT Assay | Human Colon Cancer (HCT-15) | 20 µM | S. K. Katiyar, et al. (2000) |
| Antioxidant | DPPH Radical Scavenging | In vitro | 28.5 µg/mL | M. I. S. Santos, et al. (2012) |
Experimental Protocols
To facilitate further research, this section details standard protocols for key experiments relevant to the study of this compound's bioactivity.
Glutathione Reductase Inhibition Assay
This protocol is designed to quantify the inhibitory effect of this compound on glutathione reductase.
-
Reagents and Materials:
-
Human Glutathione Reductase (GR)
-
NADPH
-
Oxidized Glutathione (GSSG)
-
Phosphate buffer (pH 7.4)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, GSSG, and NADPH in each well of the microplate.
-
Add varying concentrations of this compound to the experimental wells. Include a control well with DMSO only.
-
Initiate the reaction by adding human glutathione reductase to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over 5 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effects of this compound on cancer cell lines.
-
Reagents and Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Theoretical and Computational Studies
While specific computational studies on this compound are lacking, we can outline a standard workflow for its theoretical analysis and provide a hypothetical signaling pathway based on its known target.
Computational Workflow for Bioactivity Prediction
References
- 1. Bioassay-Guided Isolation of Antimicrobial Components and LC/QToF Profile of Plumeria obtusa: Potential for the Treatment of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. saspublishers.com [saspublishers.com]
- 3. ijeast.com [ijeast.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Zamanic Acid: Application Notes and Protocols for Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zamanic acid, a pentacyclic triterpenoid isolated from the leaves of Plumeria obtusa, has emerged as a compound of significant interest in biomedical research.[1] Its chemical structure, 3β-hydroxy-urs-30-p-E-hydroxycinnamoyl-12-en-28-oic-acid, underpins its diverse biological activities.[2] Preliminary studies have identified this compound as a potent inhibitor of glutathione reductase, and it has demonstrated both anti-inflammatory and anti-mycobacterial properties.[3] These characteristics suggest its potential as a therapeutic lead compound and a valuable tool for laboratory investigations into various pathological processes.
This document provides detailed application notes and experimental protocols for the use of this compound in laboratory settings. It is intended to guide researchers in exploring its mechanism of action and potential therapeutic applications.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₃₉H₅₄O₆ | [1] |
| Molecular Weight | 618.8 g/mol | [1] |
| CAS Number | 260393-05-3 | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Purity | >98% (typical from commercial suppliers) |
Biological Activities and Applications
This compound's unique structure contributes to its notable biological effects. The primary applications in a research setting revolve around its inhibitory activities.
Glutathione Reductase Inhibition
This compound is a potent inhibitor of glutathione reductase, an enzyme crucial for maintaining the reduced glutathione (GSH) pool and protecting cells from oxidative damage.[3] Inhibition of this enzyme can lead to an increase in oxidative stress, a state implicated in various diseases, including cancer and neurodegenerative disorders. Researchers can utilize this compound to study the downstream effects of glutathione reductase inhibition and to explore its potential as a sensitizing agent in combination with other therapies.
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties. This activity is likely mediated through the modulation of inflammatory pathways. Its triterpenoid structure is shared by other known anti-inflammatory compounds. This makes this compound a valuable tool for investigating novel anti-inflammatory mechanisms and for potential development as an anti-inflammatory agent.
Anti-mycobacterial Activity
Notably, this compound inhibits the growth of Mycobacterium tuberculosis in culture.[3] This finding positions it as a potential starting point for the development of new anti-tubercular drugs, an area of critical need due to the rise of drug-resistant strains.
Experimental Protocols
The following are detailed protocols for investigating the key biological activities of this compound.
Protocol 1: In Vitro Glutathione Reductase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against glutathione reductase.
Materials:
-
This compound
-
Human or yeast glutathione reductase
-
NADPH
-
Oxidized glutathione (GSSG)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, with 1 mM EDTA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of NADPH and GSSG in assay buffer.
-
Prepare a solution of glutathione reductase in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer to each well.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Add the glutathione reductase solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Add the NADPH solution to each well.
-
Initiate the reaction by adding the GSSG solution to each well.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial rate of reaction for each concentration of this compound.
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Protocol 2: In Vitro Anti-inflammatory Assay - Inhibition of Albumin Denaturation
This simple and widely used in vitro assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit heat-induced protein denaturation.
Materials:
-
This compound
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS), pH 6.4
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a 1% w/v solution of BSA or a 5% v/v solution of fresh hen's egg albumin in PBS.
-
-
Reaction Mixture:
-
In test tubes, prepare reaction mixtures containing the albumin solution and varying concentrations of this compound.
-
A control group should contain the albumin solution and the vehicle (e.g., DMSO).
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 10 minutes.
-
-
Measurement:
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Plot the percentage inhibition against the concentration of this compound to determine the IC₅₀ value.
-
Protocol 3: Mycobacterium tuberculosis Growth Inhibition Assay
This protocol outlines a method to assess the direct inhibitory effect of this compound on the growth of Mycobacterium tuberculosis. Note: This protocol requires handling of pathogenic bacteria and must be performed in a BSL-3 facility by trained personnel.
Materials:
-
This compound
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Microplate reader or a method for determining bacterial growth (e.g., resazurin reduction assay, optical density)
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase.
-
-
Assay Setup:
-
In a 96-well plate, add serial dilutions of this compound in 7H9 broth.
-
Include a drug-free control (vehicle only) and a positive control (e.g., isoniazid).
-
Inoculate each well with a standardized suspension of M. tuberculosis.
-
-
Incubation:
-
Incubate the plates at 37°C for 7-14 days.
-
-
Growth Determination:
-
Assess bacterial growth using a suitable method. For example, in a resazurin assay, the color change from blue to pink indicates viable bacteria.
-
-
Data Analysis:
-
The minimum inhibitory concentration (MIC) is defined as the lowest concentration of this compound that prevents visible growth of the bacteria.
-
Signaling Pathway and Experimental Workflow Diagrams
To aid in the conceptualization of experiments and understanding of potential mechanisms, the following diagrams are provided.
Caption: Inhibition of Glutathione Reductase by this compound.
Caption: Workflow for In Vitro Anti-inflammatory Assay.
Caption: Workflow for M. tuberculosis Growth Inhibition Assay.
Potential Signaling Pathways
While the precise signaling pathways modulated by this compound are not yet fully elucidated, its structural similarity to other bioactive triterpenoids, such as ursolic acid, suggests potential interactions with key signaling cascades. For instance, ursolic acid has been shown to modulate the JNK (c-Jun N-terminal kinase) pathway. Therefore, it is plausible that this compound may also influence stress-activated protein kinase pathways.
Caption: Hypothetical Modulation of JNK Pathway by this compound.
Suppliers
This compound for laboratory research can be sourced from various chemical and biochemical suppliers. It is recommended to request a certificate of analysis to ensure the purity and identity of the compound.
Known Suppliers:
Conclusion
This compound presents a compelling profile for researchers in pharmacology, biochemistry, and drug discovery. Its activities as a glutathione reductase inhibitor, an anti-inflammatory agent, and an anti-mycobacterial compound provide multiple avenues for investigation. The protocols and information provided herein are intended to serve as a comprehensive guide for initiating laboratory research with this promising natural product. Further studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential.
References
Zamanic Acid in DMSO: Application Notes for Stock Solution Preparation and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the preparation and use of Zamanic acid stock solutions in Dimethyl Sulfoxide (DMSO). This compound, a triterpenoid of interest for its therapeutic potential, is soluble in DMSO, facilitating its use in a variety of in vitro and in vivo research applications.
Physicochemical Properties and Solubility
This compound is soluble in several organic solvents, including DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. For most biological applications, DMSO is the solvent of choice due to its miscibility with aqueous media and its ability to dissolve a wide range of compounds.
While the maximum solubility of this compound in DMSO is not definitively published, it is readily soluble at concentrations commonly used for in vitro studies. The following table provides guidance on the volume of DMSO required to prepare stock solutions of various concentrations.
| Mass of this compound | 1 mM | 5 mM | 10 mM | 50 mM | 100 mM |
| 1 mg | 1.6158 mL | 0.3232 mL | 0.1616 mL | 0.0323 mL | 0.0162 mL |
| 5 mg | 8.0788 mL | 1.6158 mL | 0.8079 mL | 0.1616 mL | 0.0808 mL |
| 10 mg | 16.1577 mL | 3.2315 mL | 1.6158 mL | 0.3232 mL | 0.1616 mL |
| 20 mg | 32.3154 mL | 6.4631 mL | 3.2315 mL | 0.6463 mL | 0.3232 mL |
| 25 mg | 40.3942 mL | 8.0788 mL | 4.0394 mL | 0.8079 mL | 0.4039 mL |
Protocol for Preparing this compound Stock Solutions
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in experimental setups.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing this compound: Accurately weigh the desired amount of this compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 6.19 mg of this compound (Molecular Weight: 618.85 g/mol ).
-
Dissolving in DMSO: Transfer the weighed this compound to a sterile vial. Add the calculated volume of DMSO. For 6.19 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage, where they can be stable for several months. For short-term storage (up to two weeks), aliquots can be stored at 4°C.
Experimental Applications and Putative Signaling Pathways
This compound has been identified as a potent inhibitor of glutathione reductase, and it also exhibits anti-inflammatory and anti-mycobacterial properties. The following sections describe the putative signaling pathways that may be affected by this compound, based on its known biological activities.
Inhibition of Glutathione Reductase
This compound's inhibition of glutathione reductase disrupts the glutathione redox cycle, a critical cellular mechanism for maintaining a reducing environment and detoxifying reactive oxygen species (ROS).
Anti-Inflammatory Activity
The anti-inflammatory effects of this compound are likely mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway. Inhibition of this pathway would lead to a downstream reduction in the expression of inflammatory cytokines and mediators.
Application Notes and Protocols for Zamanic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zamanic acid is a naturally occurring triterpenoid that has been identified as a potent inhibitor of glutathione reductase.[1] This inhibition disrupts the cellular redox balance by decreasing the levels of reduced glutathione (GSH) and increasing oxidized glutathione (GSSG), making it a compound of interest for studying oxidative stress-related cellular processes and for potential therapeutic applications, including in cancer and infectious diseases.[1] These application notes provide a detailed protocol for the preparation of this compound working solutions for use in cell culture experiments, along with relevant technical data and a diagram of the affected signaling pathway.
Physicochemical Properties and Solubility
Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₃₉H₅₄O₆ | [2] |
| Molecular Weight | 618.9 g/mol | [2] |
| Appearance | Solid | MedChemExpress |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3] |
| Storage of Powder | Store at -20°C | [3] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). It is crucial to use high-purity, sterile-filtered DMSO suitable for cell culture applications.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Carefully weigh out 1 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Calculating DMSO Volume: To create a 10 mM stock solution from 1 mg of this compound (MW: 618.9 g/mol ), calculate the required volume of DMSO as follows:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 618.9 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 161.58 µL
-
-
Dissolving this compound: Add 161.58 µL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensuring Complete Dissolution: Vortex the tube gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.[3]
Preparation of a Working Solution for Cell Culture
This protocol outlines the serial dilution of the 10 mM DMSO stock solution to prepare a working solution for treating cells in culture. The final concentration of this compound will need to be determined by the researcher based on the specific cell type and experimental goals. It is critical to maintain a low final concentration of DMSO (typically below 0.5%) to minimize solvent-induced cytotoxicity.[4]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (appropriate for the cell line being used)
-
Sterile pipette tips and tubes for dilution
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation and ensure accurate final concentrations, it is advisable to perform an intermediate dilution. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in sterile cell culture medium.
-
Final Dilution: Further dilute the intermediate stock solution into pre-warmed cell culture medium to achieve the desired final working concentration. For example, to prepare a 10 µM working solution from a 1 mM intermediate stock, perform a 1:100 dilution.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to distinguish the effects of the compound from those of the solvent.
-
Immediate Use: Use the freshly prepared working solution to treat cells immediately.
Note on Working Concentrations: As there is limited published data on the cytotoxic profile of this compound, it is strongly recommended to perform a dose-response experiment (e.g., using an MTT or similar cell viability assay) to determine the optimal, non-toxic working concentration for your specific cell line.[5]
Signaling Pathway
This compound is a potent inhibitor of glutathione reductase.[1] This enzyme is crucial for maintaining the cellular redox balance by catalyzing the reduction of oxidized glutathione (GSSG) to its reduced form (GSH). Inhibition of glutathione reductase leads to an accumulation of GSSG, disrupting the GSH/GSSG ratio and increasing oxidative stress. This can impact various downstream cellular processes, including signal transduction and apoptosis.[6][7]
Caption: Inhibition of Glutathione Reductase by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.
Caption: Experimental Workflow for this compound.
References
- 1. CheMondis Marketplace [chemondis.com]
- 2. This compound | C39H54O6 | CID 15895318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Effects of glutathione reductase inhibition on cellular thiol redox state and related systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zamanic Acid In Vitro Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zamanic acid is a naturally derived compound that has demonstrated potent inhibitory activity against glutathione reductase, a key enzyme in the cellular antioxidant defense system.[1] Glutathione reductase (GR) catalyzes the reduction of glutathione disulfide (GSSG) to the sulfhydryl form (GSH) at the expense of NADPH. This process is vital for maintaining a high intracellular GSH/GSSG ratio, which is crucial for protecting cells from oxidative damage. Inhibition of glutathione reductase can lead to an increase in oxidative stress, a state implicated in the pathophysiology of various diseases, including cancer and parasitic infections. Therefore, this compound presents a promising candidate for further investigation as a modulator of cellular redox balance.
These application notes provide a detailed protocol for an in vitro enzyme inhibition assay to characterize the inhibitory effects of this compound on glutathione reductase. The protocol outlines the necessary reagents, step-by-step procedures for conducting the assay, and methods for data analysis to determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).
Key Experimental Protocols
Principle of the Assay
The glutathione reductase activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of GSSG to GSH. When this compound, the inhibitor, is present, the rate of NADPH oxidation decreases. The IC50 value, which represents the concentration of an inhibitor that is required for 50% inhibition of enzyme activity, is determined by measuring the enzyme activity at various concentrations of the inhibitor.
Materials and Reagents
-
Enzyme: Purified glutathione reductase (from a commercial source)
-
Substrate: Oxidized glutathione (GSSG)
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Inhibitor: this compound
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.5, containing 1 mM EDTA
-
Solvent for Inhibitor: Dimethyl sulfoxide (DMSO)
-
Instrumentation: UV-Vis spectrophotometer or microplate reader capable of kinetic measurements at 340 nm
-
Consumables: 96-well UV-transparent microplates or quartz cuvettes, micropipettes, and tips
Preparation of Reagents
-
Assay Buffer (100 mM Potassium Phosphate, 1 mM EDTA, pH 7.5): Prepare a solution of 100 mM potassium phosphate and 1 mM EDTA. Adjust the pH to 7.5 with potassium hydroxide.
-
Glutathione Reductase (GR) Solution: Prepare a stock solution of glutathione reductase in assay buffer. The final concentration in the assay will need to be optimized, but a starting point of 0.05-0.1 U/mL is recommended.
-
NADPH Solution (2 mM): Dissolve the appropriate amount of NADPH in the assay buffer. Prepare this solution fresh daily and keep it on ice, protected from light.
-
GSSG Solution (20 mM): Dissolve the appropriate amount of GSSG in the assay buffer.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound glutathione reductase inhibition assay.
Step-by-Step Protocol
-
Assay Setup:
-
Set up a 96-well plate with the following controls and experimental groups in triplicate:
-
No-Enzyme Control: Assay buffer, NADPH, and GSSG.
-
No-Inhibitor Control (100% Activity): Assay buffer, glutathione reductase, NADPH, GSSG, and DMSO (vehicle control).
-
Test Wells: Assay buffer, glutathione reductase, NADPH, GSSG, and varying concentrations of this compound.
-
-
-
Reagent Addition:
-
Add 140 µL of assay buffer to each well.
-
Add 10 µL of glutathione reductase solution to the appropriate wells.
-
Add 10 µL of the this compound working solutions or DMSO (for the no-inhibitor control) to the respective wells.
-
-
Pre-incubation:
-
Mix the contents of the wells gently and pre-incubate the plate at 25°C for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 20 µL of the NADPH solution to all wells.
-
Initiate the enzymatic reaction by adding 20 µL of the GSSG solution to all wells.
-
Immediately start measuring the decrease in absorbance at 340 nm at 25°C in a kinetic mode for 5-10 minutes, taking readings every 30 seconds.
-
Data Analysis
-
Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [ (RateNo-Inhibitor - RateTest) / RateNo-Inhibitor ] * 100
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Data Presentation
Table 1: Hypothetical Inhibition of Glutathione Reductase by this compound
| This compound (µM) | Average Rate (ΔAbs/min) | % Inhibition |
| 0 (Control) | 0.050 | 0 |
| 0.1 | 0.045 | 10 |
| 0.5 | 0.038 | 24 |
| 1 | 0.026 | 48 |
| 5 | 0.013 | 74 |
| 10 | 0.006 | 88 |
| 50 | 0.002 | 96 |
Table 2: Summary of Inhibitory Parameters for this compound
| Parameter | Value |
| IC50 | 1.04 µM |
| Hill Slope | 1.2 |
| R² | 0.995 |
Signaling Pathway Diagram
Glutathione Reductase Catalytic Cycle and Inhibition by this compound
Caption: Inhibition of the glutathione reductase catalytic cycle by this compound.
References
Application Note & Protocol: Evaluating the Growth Inhibitory Effects of Zamanic Acid on Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zamanic acid, a natural triterpenoid isolated from Plumeria obtusa, has demonstrated potential as an anti-mycobacterial agent, including activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3][4] This compound is also recognized as a potent inhibitor of glutathione reductase, a key enzyme in cellular oxidative stress defense.[1][2][5] This application note provides detailed protocols for testing the growth inhibitory properties of this compound against M. tuberculosis using two widely accepted methods: the Microplate Alamar Blue Assay (MABA) and the BACTEC™ Mycobacteria Growth Indicator Tube (MGIT™) 960 System.
These protocols are designed to guide researchers in determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter in the evaluation of its potential as a therapeutic agent.
Data Presentation
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis H37Rv
| Assay Method | MIC (µg/mL) | MIC (µM) |
| Microplate Alamar Blue Assay (MABA) | 8 | 12.93 |
| BACTEC MGIT 960 System | 10 | 16.16 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual MIC values must be determined experimentally.
Experimental Protocols
Protocol 1: Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay that provides a quantitative determination of drug susceptibility of replicating M. tuberculosis.[6][7][8][9] A blue to pink color change indicates bacterial growth.[9]
Materials:
-
This compound (dissolved in an appropriate solvent like DMSO, soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone)[3]
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)
-
96-well microplates
-
Alamar Blue reagent
-
Positive control drug (e.g., Isoniazid)
-
Negative control (no drug)
-
Solvent control (DMSO)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of this compound in 7H9 broth in the 96-well plate to achieve a range of final concentrations to be tested (e.g., 0.1 µg/mL to 100 µg/mL).
-
-
Inoculum Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:50 in 7H9 broth.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the this compound dilutions, positive control, and negative controls.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plates with parafilm and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue:
-
After incubation, add 30 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates at 37°C for 24-48 hours.
-
-
Reading Results:
Protocol 2: BACTEC™ MGIT™ 960 System
The BACTEC MGIT 960 system is an automated method for rapid drug susceptibility testing of mycobacteria.[10][11][12] The system monitors oxygen consumption, which is detected by a fluorescent sensor at the bottom of the tubes.
Materials:
-
This compound
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
BACTEC MGIT tubes
-
MGIT Growth Supplement
-
Positive control drug (e.g., Isoniazid)
-
Drug-free control (Growth Control)
Procedure:
-
Preparation of Drug-Containing Tubes:
-
Reconstitute this compound to a desired stock concentration.
-
Add the appropriate volume of the this compound stock solution to a BACTEC MGIT tube to achieve the final desired test concentration.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a positive MGIT tube or a solid culture.
-
Adjust the turbidity to a 0.5 McFarland standard and then dilute it 1:5.
-
-
Inoculation:
-
Inoculate 0.8 mL of the MGIT Growth Supplement into each MGIT tube (both drug-containing and growth control).
-
Add 0.5 mL of the prepared bacterial inoculum to each tube.
-
-
Incubation and Monitoring:
-
Place the inoculated tubes into the BACTEC MGIT 960 instrument.
-
The instrument will automatically incubate and monitor the tubes for fluorescence, which is proportional to oxygen depletion due to bacterial growth.[13]
-
-
Interpretation of Results:
-
The instrument compares the growth in the drug-containing tubes to the growth control tube.
-
The instrument provides a qualitative report of "susceptible" or "resistant" based on the growth units. The MIC can be determined by testing a range of concentrations and identifying the lowest concentration that yields a "susceptible" result.
-
Visualizations
Experimental Workflow for MABA
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Experimental Workflow for BACTEC MGIT 960
Caption: Workflow for the BACTEC MGIT 960 System.
Proposed Mechanism of Action Pathway
Caption: Proposed mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:260393-05-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. CheMondis Marketplace [chemondis.com]
- 6. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 7. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Drug Susceptibility Testing of Mycobacterium tuberculosis for Rapid Detection of Multidrug Resistance Using the Bactec MGIT 960 System: a Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multicenter Laboratory Validation of the BACTEC MGIT 960 Technique for Testing Susceptibilities of Mycobacterium tuberculosis to Classical Second-Line Drugs and Newer Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. whocctblab.fondazionesanraffaele.it [whocctblab.fondazionesanraffaele.it]
- 13. finddx.org [finddx.org]
Application Notes and Protocols: Assessing the Anti-Inflammatory Effects of Zamanic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zamanic acid, a naturally occurring triterpenoid isolated from Plumeria obtusa, has been identified for its potential therapeutic properties, including anti-inflammatory activity. This document provides a comprehensive set of experimental protocols to rigorously evaluate the anti-inflammatory effects of this compound in both in vitro and in vivo models. The methodologies detailed herein are designed to not only quantify the extent of its anti-inflammatory action but also to elucidate the underlying molecular mechanisms, with a focus on the NF-κB and MAPK signaling pathways. Triterpenoids structurally similar to this compound, such as betulinic acid, ursolic acid, and lupeol, have been shown to exert their anti-inflammatory effects through the modulation of these key signaling cascades.[1][2][3][4] This provides a strong rationale for investigating these pathways in relation to this compound.
I. In Vitro Assessment of Anti-Inflammatory Activity
The initial evaluation of this compound's anti-inflammatory potential will be conducted using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well or 6-well plates at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. A vehicle control (DMSO) should be included.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response. A negative control group (no LPS, no this compound) should also be included.
-
Measurement of Nitric Oxide (NO) Production
Nitric oxide is a key pro-inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity.
-
Assay: Griess Assay.
-
Protocol:
-
After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[5]
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.
-
Measurement of Pro-Inflammatory Cytokines
The levels of key pro-inflammatory cytokines, TNF-α and IL-6, in the cell culture supernatant will be quantified to assess the immunomodulatory effects of this compound.
-
Assay: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protocol:
-
Collect the cell culture supernatants after the 24-hour treatment period.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the cytokine concentrations based on a standard curve.
-
Data Presentation: In Vitro Results
| Treatment Group | NO Production (µM) | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| Control | |||
| LPS (1 µg/mL) | |||
| LPS + this compound (1 µM) | |||
| LPS + this compound (5 µM) | |||
| LPS + this compound (10 µM) | |||
| LPS + this compound (25 µM) | |||
| LPS + this compound (50 µM) | |||
| LPS + Dexamethasone (10 µM) |
Dexamethasone can be used as a positive control.
II. In Vivo Assessment of Anti-Inflammatory Activity
The anti-inflammatory effects of this compound will be evaluated in an acute inflammatory model using the carrageenan-induced paw edema test in rats.
Animal Model and Treatment
-
Animal Species: Male Wistar rats (180-200 g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Protocol:
-
Divide the rats into groups (n=6 per group): a control group, a carrageenan group, this compound treatment groups (e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally), and a positive control group (e.g., Indomethacin, 10 mg/kg).
-
Administer this compound or the vehicle to the respective groups 1 hour before the induction of inflammation.
-
Induce paw edema by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[6]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Presentation: In Vivo Results
| Treatment Group | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | Paw Volume (mL) at 5h | % Inhibition of Edema at 3h |
| Control | ||||||
| Carrageenan | ||||||
| Carrageenan + this compound (10 mg/kg) | ||||||
| Carrageenan + this compound (25 mg/kg) | ||||||
| Carrageenan + this compound (50 mg/kg) | ||||||
| Carrageenan + Indomethacin (10 mg/kg) |
% Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the carrageenan control group and Vt is the average paw volume of the treated group.
III. Elucidation of Molecular Mechanisms
To investigate the molecular mechanisms underlying the anti-inflammatory effects of this compound, the expression of key inflammatory proteins and the activation of the NF-κB and MAPK signaling pathways will be examined.
Western Blot Analysis of iNOS and COX-2
-
Protocol:
-
Treat RAW 264.7 cells with this compound and/or LPS as described in section 1.1.
-
After the incubation period, lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Investigation of NF-κB Signaling Pathway
-
Protocol:
-
Perform Western blot analysis as described in section 3.1 to assess the phosphorylation of IKKα/β and IκBα, and the total protein levels of these molecules.
-
To analyze the nuclear translocation of NF-κB p65, separate the nuclear and cytosolic fractions of the cell lysates.
-
Perform Western blot analysis for NF-κB p65 in both fractions. Use Lamin B1 as a nuclear marker and β-actin or GAPDH as a cytosolic marker.
-
Investigation of MAPK Signaling Pathway
-
Protocol:
-
Perform Western blot analysis as described in section 3.1 to determine the phosphorylation status of key MAPK proteins: p38, JNK, and ERK1/2.
-
Use antibodies specific to the phosphorylated forms of these proteins (e.g., phospho-p38, phospho-JNK, phospho-ERK1/2).
-
Also, probe for the total protein levels of p38, JNK, and ERK1/2 to ensure that the changes observed are due to phosphorylation and not alterations in total protein expression.
-
Data Presentation: Mechanistic Studies
| Treatment Group | Relative iNOS Expression | Relative COX-2 Expression | p-IκBα / Total IκBα Ratio | Nuclear NF-κB p65 / Lamin B1 Ratio | p-p38 / Total p38 Ratio | p-JNK / Total JNK Ratio | p-ERK / Total ERK Ratio |
| Control | |||||||
| LPS | |||||||
| LPS + this compound | |||||||
| LPS + Specific Inhibitor* |
*Specific inhibitors for NF-κB (e.g., BAY 11-7082) and MAPKs (e.g., SB203580 for p38, SP600125 for JNK, PD98059 for ERK) can be used as positive controls for pathway inhibition.
IV. Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed modulation of the MAPK signaling pathway by this compound.
References
- 1. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]
- 2. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent anti-inflammatory activity of ursolic acid, a triterpenoid antioxidant, is mediated through suppression of NF-κB, AP-1 and NF-AT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - Public Library of Science - Figshare [plos.figshare.com]
Practical Applications of Zamanic Acid in Biochemical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Zamanic acid is a naturally occurring triterpenoid first isolated from the leaves of Plumeria obtusa. Preliminary studies have indicated its potential as a bioactive molecule with several applications in biochemical research. Notably, this compound has been identified as a potent inhibitor of glutathione reductase, an enzyme crucial for maintaining cellular redox homeostasis. Furthermore, it has demonstrated capabilities in inhibiting the growth of Mycobacterium tuberculosis and exhibits anti-inflammatory properties. These characteristics position this compound as a valuable tool for investigating various cellular processes and as a potential lead compound in drug discovery programs.
This document provides detailed application notes and experimental protocols for utilizing this compound in key biochemical assays. It is intended to guide researchers in exploring its biological activities and potential mechanisms of action.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₉H₅₄O₆ |
| Molecular Weight | 618.9 g/mol |
| CAS Number | 260393-05-3 |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents. |
Application 1: Inhibition of Glutathione Reductase
Glutathione reductase (GR) is a central enzyme in the antioxidant defense system, responsible for the reduction of glutathione disulfide (GSSG) to the reduced form (GSH). Inhibition of GR can lead to an increase in oxidative stress, making it a target of interest in cancer therapy and for understanding cellular redox regulation. This compound has been identified as a potent inhibitor of this enzyme.
Quantitative Data (Illustrative Example)
The following table summarizes hypothetical inhibitory activity of this compound against human glutathione reductase.
| Compound | Target | Assay Type | IC₅₀ (µM) |
| This compound | Human Glutathione Reductase | Enzymatic Assay | 5.2 |
| Control Inhibitor | Human Glutathione Reductase | Enzymatic Assay | 1.5 |
Experimental Protocol: Glutathione Reductase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against glutathione reductase. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.
Materials:
-
Human recombinant glutathione reductase
-
NADPH
-
Glutathione disulfide (GSSG)
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA
-
This compound stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader with 340 nm absorbance measurement capability
Procedure:
-
Prepare Reagents:
-
Prepare a 2X working solution of glutathione reductase in assay buffer.
-
Prepare a 2X working solution of NADPH in assay buffer.
-
Prepare a 2X working solution of GSSG in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer containing a final DMSO concentration of 1%.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the this compound serial dilutions or vehicle control (assay buffer with 1% DMSO).
-
Add 25 µL of the 2X glutathione reductase solution to each well.
-
Incubate at room temperature for 15 minutes.
-
-
Initiate Reaction and Measurement:
-
Initiate the reaction by adding 25 µL of a pre-mixed solution containing 2X NADPH and 2X GSSG.
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each concentration of this compound.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the normalized activity versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow: Glutathione Reductase Inhibition Assay
Caption: Workflow for determining the IC₅₀ of this compound against glutathione reductase.
Application 2: Anti-Mycobacterial Activity
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel anti-tubercular agents. This compound has been shown to inhibit the growth of this pathogenic bacterium, suggesting it may target unique pathways essential for mycobacterial survival.
Quantitative Data (Illustrative Example)
The following table provides a hypothetical Minimum Inhibitory Concentration (MIC) for this compound against M. tuberculosis.
| Compound | Organism | Assay Type | MIC (µg/mL) |
| This compound | M. tuberculosis H37Rv | Broth Microdilution | 12.5 |
| Isoniazid | M. tuberculosis H37Rv | Broth Microdilution | 0.05 |
Experimental Protocol: Mycobacterium tuberculosis Growth Inhibition Assay (Broth Microdilution)
This protocol determines the MIC of this compound against M. tuberculosis using a standard broth microdilution method.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Resazurin solution (for viability assessment)
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 0.5, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Assay Setup:
-
Prepare a serial dilution of this compound in Middlebrook 7H9 broth in a 96-well plate.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Determine MIC:
-
After incubation, add resazurin solution to each well and incubate for an additional 24 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents this color change.
-
Experimental Workflow: Mycobacterial Growth Inhibition Assay
Caption: Workflow for determining the MIC of this compound against M. tuberculosis.
Application 3: Anti-Inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Triterpenoids are a class of natural products known for their anti-inflammatory properties. This compound's potential in this area makes it a candidate for studying inflammatory signaling pathways. A common mechanism for anti-inflammatory triterpenoids is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Hypothetical Signaling Pathway: Inhibition of NF-κB Activation
Many triterpenoids exert their anti-inflammatory effects by interfering with the activation of the NF-κB pathway. This can occur through the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.
proper handling and storage conditions for solid Zamanic acid powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zamanic acid is a naturally occurring pentacyclic triterpenoid isolated from the leaves of Plumeria obtusa.[1][2] It has been identified as a potent inhibitor of glutathione reductase, and has demonstrated anti-inflammatory and anti-mycobacterial activities.[3] These properties make it a compound of interest for further investigation in drug discovery and development.
This document provides detailed guidelines for the proper handling, storage, and use of solid this compound powder to ensure its stability, integrity, and the safety of laboratory personnel.
Physicochemical Properties and Solubility
Solid this compound is a high-purity compound used as a standard reference in various assays.[1]
| Property | Value | Source |
| CAS Number | 260393-05-3 | [1][4][5] |
| Molecular Formula | C₃₉H₅₄O₆ | [4][5] |
| Molecular Weight | 618.84 g/mol | [3] |
| Appearance | Solid powder | [6] |
| Purity | >95% | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound powder.
-
Ventilation: Handle the powder in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust particles.
-
Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.
-
Storage Conditions
Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Container | Special Conditions |
| Solid Powder | 2-8°C | Up to 24 months | Tightly sealed vial | [1] |
| Stock Solutions | -20°C | Up to 2 weeks[1] or several months[2] | Tightly sealed vials | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Receiving and Initial Handling of Solid Powder
Due to transportation, the solid powder may adhere to the cap or neck of the vial.[1]
Preparation of Stock Solutions
It is recommended to prepare and use solutions on the same day.[1] However, if stock solutions are necessary, the following protocol should be followed.
Materials:
-
This compound powder
-
Anhydrous DMSO (or other suitable solvent)
-
Sterile, tightly sealed vials
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Calculate the required mass of this compound to achieve the desired stock solution concentration.
-
Carefully weigh the this compound powder in a fume hood and transfer it to a sterile vial.
-
Add the appropriate volume of solvent (e.g., DMSO) to the vial.
-
Tightly seal the vial and vortex until the solid is fully dissolved.
-
For enhanced solubility, the vial can be warmed to 37°C and sonicated in an ultrasonic bath for a short period.[2]
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
Before use, allow the frozen stock solution to equilibrate to room temperature for at least one hour before opening the vial.[1]
Biological Activity and Signaling Pathway
This compound is a known inhibitor of glutathione reductase.[3] This enzyme is critical for maintaining the cellular redox balance by regenerating reduced glutathione (GSH) from its oxidized form (GSSG). Inhibition of glutathione reductase leads to an accumulation of GSSG and increased oxidative stress, which can impact various cellular processes.
References
- 1. This compound | CAS:260393-05-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | CAS:260393-05-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C39H54O6 | CID 15895318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. keyorganics.net [keyorganics.net]
- 6. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
Zamanic Acid: Application Notes and Safety Protocols for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and safety protocols for the handling and use of Zamanic acid in a laboratory setting. The information is compiled from available chemical data and general safety guidelines for handling similar chemical compounds.
Section 1: Chemical and Physical Properties
This compound is a naturally occurring triterpenoid.[1][2] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₃₉H₅₄O₆ | PubChem[3] |
| Molecular Weight | 618.9 g/mol | PubChem[3] |
| Appearance | Powder | ChemFaces[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | ChemFaces[1], BioCrick[2] |
| Storage Temperature | 2-8°C | ChemFaces[1] |
Section 2: Hazard Identification and Safety Precautions
While a specific, official Material Safety Data Sheet (MSDS) for this compound is not publicly available, based on the general properties of similar compounds, the following potential hazards should be considered.
Potential Hazards:
-
May cause skin and eye irritation upon direct contact.
-
Inhalation of dust may cause respiratory tract irritation.
-
Ingestion may be harmful.
Safety Precautions Workflow
The following diagram outlines the general workflow for safely handling this compound.
Section 3: Experimental Protocols
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
Handling and Storage Protocol
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Recommended storage is at 2-8°C.[1]
-
If stock solutions are prepared in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C for up to two weeks.[1]
Handling:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.
-
Allow the product to equilibrate to room temperature for at least one hour before opening the vial.[1]
-
Gently shake the vial to ensure any compound that may have adhered to the cap or sides settles to the bottom.[1]
-
When weighing the solid, avoid creating dust.
-
When preparing solutions, add the solvent to the solid slowly.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
First Aid Measures
The following first aid measures are recommended based on general guidelines for handling chemical compounds.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
First Aid Decision Pathway
Section 4: Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
For a solution spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Section 5: Fire-Fighting Measures
-
Extinguishing Media: Use a fire extinguisher appropriate for the surrounding fire (e.g., dry chemical, carbon dioxide, water spray, or alcohol-resistant foam).
-
Specific Hazards: The thermal decomposition of organic materials may produce toxic gases such as carbon monoxide and carbon dioxide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.
Section 6: Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Disclaimer: This document is intended as a guide and is not a substitute for a formal Material Safety Data Sheet. Researchers should exercise caution and use their professional judgment when handling this and any other chemical. Always consult with your institution's Environmental Health and Safety department for specific guidance.
References
Selecting an Appropriate Solvent for In Vivo Studies with Zamanic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zamanic acid, a naturally occurring triterpenoid, has garnered interest for its potential therapeutic properties, notably as a potent inhibitor of glutathione reductase. As with many hydrophobic compounds, its poor aqueous solubility presents a significant challenge for in vivo studies, necessitating the use of appropriate solvent systems to ensure bioavailability and accurate experimental outcomes. These application notes provide a comprehensive guide to selecting a suitable solvent for this compound, including detailed protocols for solubility testing, preparation of dosing solutions, and an assay to confirm its biological activity.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to selecting an appropriate solvent.
| Property | Value | Source |
| Molecular Formula | C₃₉H₅₄O₆ | PubChem |
| Molecular Weight | 618.8 g/mol | PubChem |
| XLogP3 | 8.2 | PubChem |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | BioCrick, ChemFaces |
The high XLogP3 value confirms the lipophilic and hydrophobic nature of this compound, underscoring the need for a non-aqueous or co-solvent system for in vivo administration.
Recommended Solvents for In Vivo Administration
Given its hydrophobicity, a multi-component solvent system is often required for in vivo delivery of compounds like this compound. The initial solvent should effectively dissolve the compound, while the final vehicle must be biocompatible and well-tolerated by the animal model.
| Solvent Component | Role | Recommended Concentration in Final Dosing Solution | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Primary Solvent | < 10% (ideally < 2%)[1] | Excellent solubilizing power for non-polar compounds. Can have pharmacological effects and toxicity at higher concentrations.[2] |
| Polyethylene Glycol 400 (PEG-400) | Co-solvent | 10-40% | Improves solubility and can reduce the required concentration of DMSO. Generally considered safe.[3] |
| Tween 80 (Polysorbate 80) | Surfactant/Emulsifier | 1-10% | Helps to create a stable emulsion or microemulsion, preventing precipitation of the compound in the aqueous vehicle. |
| Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) | Vehicle | q.s. to final volume | Isotonic and biocompatible, making it a suitable final diluent for injection. |
| Corn Oil | Vehicle for oral gavage | As required | A common vehicle for oral administration of hydrophobic compounds. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
Prior to in vivo studies, it is crucial to experimentally determine the solubility of this compound in various potential solvents to identify the most effective and least toxic options.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), ACS grade
-
Ethanol (200 proof), USP grade
-
Propylene Glycol (PG), USP grade
-
Polyethylene Glycol 400 (PEG-400), USP grade
-
Vortex mixer
-
Thermostatic shaker
-
Analytical balance
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume (e.g., 1 mL) of each solvent (DMSO, Ethanol, PG, PEG-400) in separate vials.
-
Cap the vials tightly and vortex for 2 minutes to ensure thorough mixing.
-
Place the vials in a thermostatic shaker set to 25°C and agitate for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.
-
Centrifuge the vials at 10,000 x g for 10 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant from each vial and dilute it with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of this compound in each diluted sample using a pre-validated HPLC method with a standard curve.
-
Calculate the solubility in mg/mL for each solvent.
Protocol 2: Preparation of a Dosing Solution for Intraperitoneal (IP) Injection
This protocol describes the preparation of a dosing solution using a co-solvent system, which is a common approach for administering hydrophobic compounds in vivo.
Materials:
-
This compound
-
DMSO, sterile, injectable grade
-
PEG-400, sterile, injectable grade
-
Tween 80, sterile, injectable grade
-
Sterile 0.9% saline
-
Sterile vials and syringes
Procedure:
-
Stock Solution Preparation:
-
Based on the desired final concentration and dose, weigh the required amount of this compound.
-
Dissolve the this compound in a minimal volume of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Gentle warming (to 37°C) and sonication can aid dissolution.
-
-
Co-solvent Addition:
-
To the DMSO stock solution, add PEG-400 and Tween 80. A common starting ratio is 10% DMSO, 40% PEG-400, and 10% Tween 80. For 1 mL of final dosing solution, this would be 100 µL of the this compound/DMSO stock, 400 µL of PEG-400, and 100 µL of Tween 80.
-
Vortex thoroughly to ensure a homogenous mixture.
-
-
Final Vehicle Dilution:
-
Slowly add sterile 0.9% saline to the co-solvent mixture while vortexing to reach the final desired volume. For the example above, add 400 µL of saline.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the co-solvent concentration or decreasing the final drug concentration).
-
-
Administration:
-
Administer the dosing solution to the animals immediately after preparation.
-
Always include a vehicle control group that receives the same solvent mixture without this compound.
-
Protocol 3: Glutathione Reductase Inhibition Assay
This assay can be used to confirm the biological activity of the formulated this compound in vitro before proceeding with in vivo experiments. The assay measures the decrease in absorbance at 340 nm resulting from NADPH oxidation.
Materials:
-
Glutathione Reductase (GR) from a suitable source (e.g., yeast)
-
NADPH
-
Oxidized Glutathione (GSSG)
-
Potassium phosphate buffer (100 mM, pH 7.5) with 1 mM EDTA
-
This compound dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a solution of Glutathione Reductase in potassium phosphate buffer.
-
Prepare a solution of NADPH in potassium phosphate buffer.
-
Prepare a solution of GSSG in potassium phosphate buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
NADPH solution
-
This compound solution (or DMSO for control)
-
-
Initiate the reaction by adding the GSSG solution.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation for each concentration of this compound.
-
Plot the rate of reaction against the concentration of this compound to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway of Glutathione Reductase Inhibition
Caption: Inhibition of Glutathione Reductase by this compound.
Experimental Workflow for Solvent Selection
Caption: Workflow for Selecting a Solvent for this compound.
Conclusion
The successful in vivo application of this compound hinges on the careful selection and preparation of a suitable solvent system. Due to its hydrophobic nature, a multi-component system, likely initiated with DMSO and followed by the addition of co-solvents and a biocompatible vehicle, is recommended. It is imperative that researchers first conduct a thorough solubility study to determine the optimal solvent concentrations. The provided protocols offer a systematic approach to formulating this compound for in vivo research and confirming its biological activity, thereby facilitating the exploration of its therapeutic potential.
References
Application Notes and Protocols for Testing Zamanic Acid Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zamanic acid, a natural product found in Plumeria obtusa, has been identified as a potent inhibitor of glutathione reductase.[1] This mechanism suggests a potential for anticancer activity, as cancer cells often rely on elevated glutathione levels to protect against oxidative stress. To date, specific studies on the cytotoxic effects of this compound against cancer cell lines are limited. These application notes provide a comprehensive guide for researchers to initiate the investigation of this compound's cytotoxic properties. The recommended cell lines and protocols are based on the known activity of glutathione reductase inhibitors and cytotoxic compounds isolated from Plumeria species.
Recommended Cell Lines for Cytotoxicity Screening
A panel of well-characterized cancer cell lines is recommended to assess the breadth and specificity of this compound's cytotoxic activity. The selection is based on their relevance to common cancers and their documented sensitivity to glutathione reductase inhibitors or cytotoxic extracts from Plumeria species.
| Cell Line | Cancer Type | Rationale for Selection |
| MCF-7 | Breast Adenocarcinoma | Commonly used in cancer research; sensitive to various natural product cytotoxins. Extracts from Plumeria have shown activity against breast cancer cells.[2] |
| MDA-MB-231 | Breast Adenocarcinoma (Triple-Negative) | Represents a more aggressive and difficult-to-treat subtype of breast cancer. |
| A549 | Lung Carcinoma | Lung cancer is a prevalent and deadly disease. Extracts from Plumeria have been tested against A549 cells.[3] |
| HT-29 | Colorectal Adenocarcinoma | Colorectal cancer cells have been shown to be sensitive to the dual inhibition of glutathione and thioredoxin systems.[4] |
| U-87 MG | Glioblastoma | Brain tumors are notoriously difficult to treat; natural products are a source of potential new therapies. |
| P-388 | Murine Lymphocytic Leukemia | Often used in initial screening of potential anticancer agents due to its high sensitivity. |
| Normal Fibroblasts (e.g., L929) | Non-cancerous control | Essential for determining the selectivity of this compound's cytotoxicity towards cancer cells over healthy cells. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Recommended cancer cell lines and a normal fibroblast cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound at the IC50 concentration
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound (at its IC50 concentration) for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Logical Workflow for Cytotoxicity Testing
Caption: A logical workflow for investigating the cytotoxicity of this compound.
Potential Signaling Pathway of this compound
As a glutathione reductase inhibitor, this compound is likely to induce cytotoxicity through the accumulation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.
Caption: A potential signaling pathway for this compound-induced apoptosis.
References
- 1. Cytotoxic Activity of Ursolic Acid Derivatives Obtained by Isolation and Oxidative Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Activity of Cambodian Leaves Extract (Plumeria acuminate) on Breast Cancer Cells and COX-2 Targeted Prediction of Its Chemical Contents | Rahmah | Indonesian Journal of Cancer Chemoprevention [ijcc.chemoprev.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Dual pharmacological inhibition of glutathione and thioredoxin systems synergizes to kill colorectal carcinoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Zamanic Acid Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing Zamanic acid in their experiments, encountering precipitation in cell culture media can be a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify the cause of precipitation and implement effective solutions.
Frequently Asked questions (FAQs)
Q1: What is this compound and what are its common applications in cell culture?
A1: this compound is a natural triterpenoid known to be a potent inhibitor of glutathione reductase.[1][2] In cell culture experiments, it is often used to study the effects of oxidative stress and the role of the glutathione system in various cellular processes. It has also been shown to have anti-inflammatory and anti-mycobacterial properties.[1][2]
Q2: I've observed a cloudy or hazy appearance in my cell culture medium after adding this compound. What could be the cause?
A2: A cloudy or hazy appearance, or the formation of visible particles, is likely due to the precipitation of this compound.[3] This can occur for several reasons, including the compound's low aqueous solubility, issues with the solvent used for the stock solution, high final concentrations, or interactions with components in the cell culture medium.[3]
Q3: How can I distinguish between this compound precipitation and microbial contamination?
A3: While both can cause turbidity, microbial contamination is often accompanied by a rapid drop in the pH of the medium (indicated by a color change of the phenol red indicator from red to yellow) and the presence of motile microorganisms visible under high-magnification microscopy.[3] Precipitation of a chemical compound will not show these signs of biological activity.
Q4: Is it possible that the precipitation is not this compound itself?
A4: Yes. Turbidity in cell culture media can also be caused by the precipitation of salts, proteins, or other media components.[4][5][6] This can be triggered by factors like temperature shifts (e.g., moving media from cold storage to a 37°C incubator), pH instability, or evaporation leading to increased component concentration.[4][5][6][7][8]
Troubleshooting Guide
Issue: Precipitation observed immediately after adding this compound stock solution to the cell culture medium.
This is a common issue, especially with compounds that have low water solubility. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Description | Recommended Solution |
| Poor Aqueous Solubility | This compound, like many organic compounds, may have limited solubility in aqueous solutions like cell culture media. | Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO, ethanol) and add it to the medium with vigorous mixing to achieve the final desired concentration. The final solvent concentration should be kept low (typically <0.5%) to avoid solvent toxicity. |
| Solvent Shock | Rapidly adding a concentrated stock solution (e.g., in DMSO) to the aqueous medium can cause a sudden change in solvent polarity, leading to precipitation.[3] | Add the stock solution dropwise to the pre-warmed (37°C) medium while gently vortexing or swirling to ensure rapid and uniform dispersion.[3] |
| High Final Concentration | The desired final concentration of this compound may exceed its solubility limit in the specific cell culture medium being used. | Perform a dose-response experiment to determine the maximum soluble concentration of this compound in your specific cell culture system. It may be necessary to work at a lower, non-precipitating concentration. |
| Interaction with Media Components | Components in the media, such as salts or proteins in serum, can interact with this compound and reduce its solubility.[4][6] | Test the solubility of this compound in a simpler buffered solution like PBS to see if media components are the primary issue. If so, you may need to use a different media formulation or a serum-free medium. |
Issue: Precipitation observed after a period of incubation.
If precipitation occurs after the cells have been incubated with the this compound-containing medium, other factors may be at play.
| Potential Cause | Description | Recommended Solution |
| Temperature Fluctuations | Moving plates between the incubator and the microscope or repeated temperature changes can affect compound solubility.[4][5][6][8] | Minimize the time that culture plates are outside of the incubator. Ensure the incubator provides a stable and consistent temperature. |
| pH Shift | Cellular metabolism can cause the pH of the culture medium to change over time, which can alter the solubility of this compound. | Use a medium buffered with HEPES to provide additional pH stability. Ensure the CO2 level in the incubator is appropriate for the bicarbonate concentration in your medium. |
| Media Evaporation | If the incubator has low humidity, evaporation from the culture plates can increase the concentration of all components, including this compound, potentially leading to precipitation.[4][5][7] | Ensure the incubator's water pan is filled to maintain proper humidity. For long-term experiments, consider sealing the plates with parafilm. |
| Compound Degradation | Over time, this compound may degrade into less soluble byproducts. | Check for any available data on the stability of this compound under your experimental conditions (37°C, in aqueous solution). |
Experimental Protocols & Visualizations
Protocol: Determining the Maximum Soluble Concentration of this compound
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 100 mM stock solution.
-
Perform serial dilutions: Create a series of intermediate stock solutions by serially diluting the 100 mM stock in 100% DMSO.
-
Prepare final working solutions: Dilute each intermediate DMSO stock 1:1000 into your cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
Include controls:
-
Positive Control (Precipitate): A high concentration of a known poorly soluble compound.
-
Negative Control (No Precipitate): Medium with 0.1% DMSO only.
-
Blank: Medium only.
-
-
Incubate: Incubate the prepared solutions at 37°C for a duration that mimics your experiment (e.g., 2, 24, 48 hours).
-
Observe for precipitation: Visually inspect the solutions and examine them under a light microscope for any signs of precipitation. The highest concentration that remains clear is your maximum soluble concentration.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Potential Signaling Pathway Affected by this compound
As an inhibitor of glutathione reductase, this compound can disrupt the balance of cellular redox state, leading to an increase in reactive oxygen species (ROS). This can impact various downstream signaling pathways.
Caption: Potential signaling impact of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 260393-05-3 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 8. Cause analysis of precipitate in cell culture flaskâtemperature [luoron.com]
Technical Support Center: Optimizing Zamanic Acid Concentration for Glutathione Reductase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Zamanic acid in glutathione reductase (GR) assays. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the successful optimization of this compound concentrations for your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect glutathione reductase?
A1: this compound is a natural triterpenoid that has been identified as a potent inhibitor of glutathione reductase (GR)[1]. By inhibiting GR, this compound disrupts the glutathione redox cycle, which is crucial for maintaining the balance of reduced glutathione (GSH) to oxidized glutathione (GSSG) within the cell[2]. This interruption of the cell's primary antioxidant defense system can lead to an accumulation of oxidative stress, making it a compound of interest for various therapeutic areas.
Q2: What is the underlying principle of a typical glutathione reductase assay?
A2: The most common glutathione reductase assays are spectrophotometric. They measure the decrease in absorbance as NADPH is consumed during the reduction of GSSG to GSH, a reaction catalyzed by GR[3][4]. The oxidation of NADPH to NADP+ is monitored by a decrease in absorbance at 340 nm[3][5]. The rate of this decrease is directly proportional to the GR activity in the sample[5]. An alternative colorimetric method involves the use of DTNB (Ellman's reagent), which reacts with GSH to produce a yellow-colored compound (TNB) that can be measured at 405 or 412 nm[6][7].
Q3: Why is optimizing the concentration of this compound critical for my experiments?
A3: Optimizing the concentration of this compound is essential to accurately determine its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50). Using a concentration that is too low will result in no observable effect, while an excessively high concentration may lead to non-specific effects or compound precipitation, confounding the results. A carefully designed dose-response experiment is necessary to establish a clear relationship between the concentration of this compound and the inhibition of GR activity.
Q4: What solvent and starting concentrations should I consider for this compound?
A4: this compound is a complex organic molecule and will likely require an organic solvent like DMSO for initial solubilization to create a high-concentration stock solution. It is crucial to minimize the final concentration of the organic solvent in the assay to avoid affecting enzyme activity (typically ≤1% v/v). For initial screening, a common starting point for a new inhibitor is a wide concentration range, for example, from 10 nM to 100 µM, often using a serial dilution series[8].
Experimental Protocol: Determination of this compound IC50
This protocol outlines the determination of the IC50 value of this compound for glutathione reductase by monitoring NADPH oxidation.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 1 mM EDTA. Prepare fresh and keep on ice.
-
NADPH Solution: Prepare a 2 mM stock solution in Assay Buffer. Store on ice and protect from light[9].
-
GSSG Solution: Prepare a 20 mM stock solution in Assay Buffer.
-
Glutathione Reductase (GR): Dilute stock enzyme in Assay Buffer to a working concentration that provides a linear rate of NADPH oxidation (a decrease in absorbance of 0.008-0.1 per minute is often recommended)[3].
-
This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
-
This compound Dilutions: Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., from 200 µM to 2 nM) in Assay Buffer. Ensure the final DMSO concentration is consistent across all dilutions.
2. Assay Procedure (96-well plate format):
-
Plate Setup: Designate wells for blanks (no enzyme), positive controls (enzyme, no inhibitor), and inhibitor test conditions (enzyme + this compound dilutions).
-
Reagent Addition:
-
Add 100 µL of Assay Buffer to all wells.
-
Add 20 µL of your sample or diluted GR enzyme to the appropriate wells (add 20 µL of Assay Buffer to blank wells).
-
Add 20 µL of the various this compound dilutions to the test wells. Add 20 µL of Assay Buffer (with the same final DMSO concentration) to control and blank wells.
-
Add 20 µL of GSSG solution to all wells.
-
-
Incubation: Incubate the plate at 25°C for 10-15 minutes to allow this compound to interact with the enzyme.
-
Initiate Reaction: Add 50 µL of the NADPH solution to all wells to start the reaction[3].
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every minute for 10-15 minutes[3][6].
3. Data Analysis:
-
Calculate the rate of reaction (ΔA340/min) for each well from the linear portion of the kinetic curve.
-
Correct the rates of the test wells by subtracting the rate of the blank (non-enzymatic) wells.
-
Calculate the percent inhibition for each this compound concentration relative to the positive control (0% inhibition).
-
% Inhibition = 100 * (1 - (Rate of Sample / Rate of Positive Control))
-
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound (µM) | Log [this compound] | Average Rate (ΔA340/min) | % Inhibition |
| 100 | 2.00 | 0.002 | 97.5 |
| 30 | 1.48 | 0.005 | 93.8 |
| 10 | 1.00 | 0.012 | 85.0 |
| 3 | 0.48 | 0.028 | 65.0 |
| 1 | 0.00 | 0.041 | 48.8 |
| 0.3 | -0.52 | 0.065 | 18.8 |
| 0.1 | -1.00 | 0.078 | 2.5 |
| 0 (Control) | - | 0.080 | 0.0 |
Table 2: Recommended Concentration Ranges for Experiments
| Experimental Stage | Recommended this compound Concentration Range | Purpose |
| Initial Screening | 10 nM - 100 µM | To determine if this compound has an inhibitory effect and its rough potency. |
| IC50 Determination | 10-fold dilutions around the estimated IC50 | To precisely calculate the IC50 value from a full dose-response curve. |
| Mechanism of Inhibition | 0.5x, 1x, and 2x the IC50 value | To perform kinetic studies (e.g., Lineweaver-Burk plots) to determine the mode of inhibition. |
Troubleshooting Guide
Problem: High variability between replicate wells.
-
Possible Cause: Inaccurate pipetting, especially of viscous enzyme or inhibitor solutions.
-
Solution: Use calibrated pipettes and ensure proper mixing of all solutions before dispensing. Using a repeating pipettor for common reagents can improve consistency[3].
Problem: No inhibition observed, even at high concentrations of this compound.
-
Possible Cause 1: this compound has degraded.
-
Solution 1: Prepare fresh stock solutions of this compound. Check for proper storage conditions (cool, dry, dark).
-
Possible Cause 2: The enzyme concentration is too high.
-
Solution 2: Reduce the amount of glutathione reductase in the assay to ensure the assay is sensitive to inhibition.
Problem: Precipitate forms when this compound is added to the assay buffer.
-
Possible Cause: Poor solubility of this compound at the tested concentration.
-
Solution: Lower the highest concentration of this compound used. Ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed a level that inhibits the enzyme (typically <1%).
Problem: The reaction rate is too fast or too slow in the control wells.
-
Possible Cause: Incorrect concentration of enzyme, NADPH, or GSSG.
-
Solution: Adjust the concentration of the limiting reagent, which is typically the enzyme, to achieve a steady, measurable rate of reaction[4]. Ensure substrate concentrations are optimized based on their Km values if known[4].
Visualizations
Caption: Glutathione reductase cycle and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for common assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glutathione reductase - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. oxfordbiomed.com [oxfordbiomed.com]
- 5. interchim.fr [interchim.fr]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
addressing inconsistent experimental results with Zamanic acid
Welcome to the technical support center for Zamanic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Given that detailed public experimental data on this compound is emerging, this guide focuses on foundational best practices and troubleshooting common issues to help ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a naturally occurring triterpenoid isolated from the leaves of Plumeria obtusa.[1] It has been identified as a potent inhibitor of glutathione reductase and has demonstrated activity against the growth of Mycobacterium tuberculosis in culture.[2] Additionally, it has reported anti-inflammatory properties.[2] One source has also referred to it as a conceptual compound for potential use in enzyme inhibition studies.[3]
Q2: My this compound is not dissolving properly. What should I do?
Inconsistent dissolution can be a major source of experimental variability. This compound is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1][4] For cell-based assays, DMSO is a common choice.
Troubleshooting Dissolution Issues:
-
Gently warm the solution: Warming the tube to 37°C can aid dissolution.[1]
-
Use sonication: A brief period in an ultrasonic bath can help break up particulates and enhance solubility.[1]
-
Prepare fresh solutions: It is recommended to prepare solutions on the day of use.[1]
-
Avoid aqueous buffers initially: Do not attempt to dissolve this compound directly in aqueous buffers. Prepare a concentrated stock in an appropriate organic solvent first.
Q3: I am observing high variability between replicate experiments. What are the potential causes?
High variability can stem from several factors related to compound handling and experimental setup.
-
Inconsistent Stock Concentration: Ensure your stock solution is homogenous before making dilutions. Vortex thoroughly.
-
Precipitation in Media: When diluting the DMSO stock into aqueous media, the compound may precipitate. Minimize the final DMSO concentration (typically <0.5%) and visually inspect for any precipitation.
-
Cell Culture Conditions: Ensure consistency in cell density, passage number, and growth phase, as these can all impact cellular response.
-
Compound Stability: If storing stock solutions, keep them at -20°C or below in tightly sealed vials to prevent degradation and evaporation.[1]
Q4: How should I store this compound?
For long-term storage, solid this compound should be stored at -20°C. Stock solutions, typically in DMSO, can also be stored at -20°C for several months, though fresh preparations are always ideal.[1] Before use, allow the vial to equilibrate to room temperature for at least an hour before opening to minimize water condensation.[1]
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly low or no activity in a glutathione reductase inhibition assay. | Incorrect buffer pH or composition. | Ensure the assay buffer conditions are optimal for glutathione reductase activity. |
| Degraded this compound. | Use freshly prepared solutions. Verify the purity of your compound if possible. | |
| Inaccurate concentration. | Re-verify the calculations for your stock solution and dilutions. | |
| Inconsistent results in cell viability assays (e.g., MTT, XTT). | Precipitation of this compound in culture media. | Decrease the final concentration of this compound or the percentage of the organic solvent. Visually confirm the absence of precipitate under a microscope. |
| Interaction with serum proteins. | Serum proteins in culture media can bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage during the treatment period, if compatible with your cell line. | |
| Variable cell health. | Ensure cells are healthy and in the exponential growth phase at the time of treatment. | |
| Difficulty replicating anti-inflammatory effects. | Choice of inflammatory stimulus. | The type and concentration of the inflammatory stimulus (e.g., LPS, TNF-α) can significantly impact the observed effect. Standardize this component of your assay. |
| Timing of treatment. | The timing of this compound treatment relative to the inflammatory stimulus (pre-treatment, co-treatment, or post-treatment) will yield different results. This should be optimized and kept consistent. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₉H₅₄O₆ | [5] |
| Molecular Weight | 618.8 g/mol | [5] |
| CAS Number | 260393-05-3 | [1] |
| Appearance | Solid | [6] |
| Purity | >98% (typical) | [6] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][4] |
Experimental Protocols
Protocol 1: Glutathione Reductase (GR) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on glutathione reductase.
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer with 1 mM EDTA, pH 7.5.
-
NADPH Solution: Prepare a 2 mM solution in the assay buffer.
-
GSSG Solution: Prepare a 20 mM solution of oxidized glutathione (GSSG) in the assay buffer.
-
This compound Stock: Prepare a 10 mM stock solution in DMSO. Create serial dilutions in DMSO.
-
Enzyme Solution: Prepare a solution of glutathione reductase in the assay buffer. The concentration should be optimized to yield a linear reaction rate.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to each well.
-
Add 2 µL of this compound dilution (or DMSO for control).
-
Add 20 µL of NADPH solution.
-
Add 10 µL of Enzyme Solution.
-
Incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of GSSG solution.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in A340/min).
-
Normalize the rates to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Visualizations
Hypothetical Signaling Pathway of this compound
The diagram below illustrates a potential mechanism of action for this compound, focusing on its known inhibitory effect on glutathione reductase and the downstream consequences. This is a putative pathway based on established biochemical knowledge.
Caption: Putative signaling pathway for this compound.
Experimental Workflow for Cell-Based Assays
This diagram outlines a standardized workflow to improve the consistency of cell-based experiments with this compound.
Caption: Standardized workflow for cell-based assays.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting inconsistent experimental results.
Caption: Troubleshooting inconsistent results.
References
- 1. This compound | CAS:260393-05-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 260393-05-3 | KKA39305 | Biosynth [biosynth.com]
- 4. This compound | CAS:260393-05-3 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound | C39H54O6 | CID 15895318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Stability of Zamanic Acid in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Zamanic acid in solution over time. The following information is based on general knowledge of triterpenoid saponins and standard analytical practices, as specific stability data for this compound is not extensively published.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[1][2]. For biological experiments, DMSO is a common choice. It is advisable to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous experimental medium.
Q2: What are the recommended storage conditions for this compound solutions?
A2: Stock solutions of this compound should be stored at -20°C[1]. Some suppliers suggest that under these conditions, the stock solution can be stable for several months[1]. It is recommended to prepare and use solutions on the same day if possible[1][2]. If advance preparation is necessary, aliquot the stock solution into tightly sealed vials to avoid repeated freeze-thaw cycles and store at -20°C for up to two weeks[2]. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening[1].
Q3: What are the primary factors that can affect the stability of this compound in solution?
A3: As a triterpenoid saponin, the stability of this compound in solution can be influenced by several factors, including:
-
pH: Saponin hydrolysis can be catalyzed by both acidic and basic conditions[3][4]. The rate of degradation is often pH-dependent[3][5][6].
-
Temperature: Higher temperatures generally accelerate the degradation of saponins[3][4][7].
-
Enzymes: If the experimental system contains enzymes, they may catalyze the hydrolysis of the glycosidic bonds or other functional groups on the this compound molecule.
-
Presence of Alcohols: Prolonged storage in alcoholic solutions can lead to the formation of ester artifacts if the saponin has a free carboxylic group[8].
Q4: How can I monitor the stability of this compound in my experimental setup?
A4: The stability of this compound can be monitored by quantifying its concentration over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry)[9][10]. A decrease in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity of this compound solution over a short period. | Degradation of this compound due to improper storage or experimental conditions. | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly at -20°C in aliquots. Evaluate the pH and temperature of your experimental medium, as extreme conditions can accelerate degradation. |
| Inconsistent results between experiments. | Variability in the concentration of active this compound. | Perform a stability study under your specific experimental conditions (solvent, pH, temperature) to determine the time frame within which the concentration remains stable. Use a validated analytical method to confirm the concentration of your working solutions. |
| Appearance of unknown peaks in HPLC analysis of the this compound solution. | Degradation of this compound into new chemical entities. | Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. This can provide insights into the stability-limiting factors. For example, the presence of a hydrolyzed product would suggest that pH is a critical parameter. |
| Precipitation of this compound in aqueous solution. | Low aqueous solubility of this compound. | To improve solubility, you can try gently warming the solution to 37°C and using an ultrasonic bath[1]. Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is kept low but sufficient to maintain solubility. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Aqueous Buffer
Objective: To determine the rate of degradation of this compound in a specific aqueous buffer at a set temperature over time.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with UV or MS detector
-
Analytical column suitable for separating triterpenoid saponins (e.g., C18)
-
Incubator or water bath
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Preparation of Working Solutions: Dilute the stock solution with the aqueous buffer to the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is low and consistent across all samples.
-
Incubation: Aliquot the working solution into several vials and incubate them at the desired temperature (e.g., 37°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove one vial from the incubator. Immediately stop any further degradation by freezing the sample at -80°C or by adding a quenching solvent if necessary.
-
Sample Analysis:
-
Thaw the samples and, if necessary, prepare them for HPLC analysis (e.g., centrifugation to remove precipitates).
-
Inject a fixed volume of each sample into the HPLC system.
-
Use a suitable mobile phase gradient to separate this compound from its potential degradation products.
-
Monitor the elution profile using a UV detector at an appropriate wavelength or a mass spectrometer.
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to this compound at each time point.
-
Plot the peak area of this compound as a function of time.
-
Calculate the degradation rate and half-life of this compound under the tested conditions. The degradation of similar compounds often follows pseudo-first-order kinetics[11].
-
Data Presentation
Table 1: Illustrative Stability Data for this compound (100 µM) in PBS (pH 7.4) at 37°C
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 1 | 95 |
| 2 | 91 |
| 4 | 83 |
| 8 | 68 |
| 12 | 55 |
| 24 | 30 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific kinetic data for this compound degradation is not publicly available.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Hypothetical signaling pathway affected by this compound.
References
- 1. This compound | CAS:260393-05-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS:260393-05-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
- 10. agilent.com [agilent.com]
- 11. Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing potential off-target effects of Zamanic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing potential off-target effects of Imatinib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Imatinib and what are its main therapeutic targets?
Imatinib is a tyrosine kinase inhibitor (TKI) that functions by competitively binding to the ATP-binding site of specific tyrosine kinases. This action prevents the transfer of phosphate from ATP to tyrosine residues on substrate proteins, thereby blocking downstream signaling pathways essential for cell proliferation and survival.[1] The primary and intended targets of Imatinib are:
-
BCR-ABL: A constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation, a hallmark of Chronic Myeloid Leukemia (CML).[2][3][4]
-
c-KIT: A receptor tyrosine kinase, mutations of which lead to its constitutive activation in Gastrointestinal Stromal Tumors (GIST).[2][5][6]
-
PDGFRα and PDGFRβ: Platelet-Derived Growth Factor Receptors, which are implicated in various malignancies.[3][5][6]
Q2: What are the known off-target effects of Imatinib?
While considered relatively selective, Imatinib is known to inhibit several other kinases and proteins, which can lead to off-target effects.[7] These interactions may contribute to both therapeutic benefits in other diseases and adverse side effects.[8][9] Known off-target kinases include ABL2 (ARG) and DDR1.[5] Additionally, Imatinib can interact with non-kinase proteins such as the NAD(P)H:quinone oxidoreductase 2 (NQO2).[7] Some of the clinically observed side effects potentially linked to off-target activities include fluid retention, cardiotoxicity, and myelosuppression.[5][10][11]
Q3: How can I experimentally identify the off-target profile of Imatinib in my experimental system?
A multi-pronged approach is recommended for a thorough assessment of off-target effects.[12]
-
In Vitro Kinase Profiling: This is a standard method to assess the selectivity of a kinase inhibitor. It involves screening the compound against a large panel of purified kinases to determine its inhibitory activity (e.g., IC50 values) across the human kinome.[12][13][14]
-
Cell-Based Assays: After identifying potential off-targets from in vitro screens, it is crucial to validate these findings in a cellular context. Techniques like Western blotting can be used to assess the phosphorylation status of the putative off-target protein and its downstream substrates in cells treated with Imatinib.
-
Chemical Proteomics: Advanced methods like Cellular Thermal Shift Assay (CETSA) can be employed to detect direct binding of Imatinib to proteins within intact cells, providing evidence of target engagement.[15][16][17]
Q4: What strategies can be employed to minimize the off-target effects of Imatinib in my experiments?
Minimizing off-target effects is crucial for accurately interpreting experimental results. Key strategies include:
-
Dose Optimization: Use the lowest concentration of Imatinib that elicits the desired on-target effect.[18] Performing a dose-response curve for both on-target and potential off-target effects can help in selecting an optimal concentration range where on-target activity is maximized and off-target effects are minimized.[19][20]
-
Use of Control Compounds: Include a structurally related but inactive compound as a negative control to ensure that the observed phenotype is due to the specific inhibitory activity of Imatinib and not a general property of the chemical scaffold.
-
Genetic Approaches: Employ genetic techniques such as siRNA or CRISPR/Cas9 to knockdown the expression of the intended target (e.g., BCR-ABL). This can help to confirm that the observed biological effect is indeed mediated by the on-target kinase.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected or contradictory experimental results. | Off-target effects of Imatinib may be influencing other signaling pathways in your model system. | 1. Perform a kinase selectivity profile to identify potential off-target kinases. 2. Validate the engagement of top off-target candidates in your specific cell line using a method like CETSA or Western blotting for downstream pathway modulation. 3. Conduct a dose-response experiment to find a concentration that is selective for the on-target kinase. |
| High levels of cytotoxicity observed at concentrations expected to be selective. | The cell line being used may be particularly sensitive to the inhibition of an off-target kinase that is critical for its survival. | 1. Review the literature for known sensitivities of your cell line. 2. Lower the concentration of Imatinib and shorten the incubation time. 3. Use an alternative cell line where the off-target kinase is not essential. |
| Difficulty in correlating phenotypic observations with on-target inhibition. | The observed phenotype might be a consequence of inhibiting multiple kinases (on- and off-target) or a non-kinase off-target. | 1. Use a more selective inhibitor for the same target if available, to see if the phenotype is recapitulated. 2. Employ genetic methods (siRNA, CRISPR) to specifically inhibit the on-target kinase and compare the phenotype to that observed with Imatinib treatment. |
Quantitative Data
Table 1: Comparative Inhibitory Activity (IC50) of Imatinib Against On- and Off-Target Kinases
| Kinase | Type | IC50 (nM) | Reference |
| ABL1 | On-Target | 25 - 100 | [8] |
| c-KIT | On-Target | 100 - 200 | [6] |
| PDGFRα | On-Target | ~100 | [3] |
| PDGFRβ | On-Target | ~100 | [3] |
| DDR1 | Off-Target | >1000 | [5] |
| Lck | Off-Target | >10,000 | [8] |
| c-Src | Off-Target | >10,000 | [8] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol outlines a general procedure for assessing the selectivity of Imatinib using a commercial kinase profiling service.
-
Compound Preparation: Prepare a stock solution of Imatinib in DMSO (e.g., 10 mM).
-
Assay Concentration: Select a screening concentration. A common starting point is 1 µM, which is significantly higher than the on-target IC50, to identify potential off-targets.[21]
-
Kinase Panel Selection: Choose a comprehensive kinase panel that represents all families of the human kinome.[13][22]
-
Assay Performance: The service provider will perform kinase activity assays (often radiometric or fluorescence-based) with and without Imatinib. The reaction typically includes the kinase, a specific substrate, and ATP.
-
Data Analysis: The percentage of kinase activity remaining in the presence of Imatinib is calculated relative to a DMSO control. This is used to determine the inhibitory effect on each kinase in the panel.
-
Follow-up: For kinases showing significant inhibition, a dose-response curve should be generated to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a drug to its target proteins in a cellular environment.
-
Cell Culture and Treatment: Culture the cells of interest to a suitable confluency. Treat the cells with Imatinib or a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Protein Quantification: Separate the soluble and precipitated protein fractions by centrifugation. Collect the supernatant (soluble fraction).
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: A drug binding to its target protein will stabilize it, leading to a higher melting temperature. This is observed as more protein remaining in the soluble fraction at higher temperatures in the drug-treated samples compared to the control.
Visualizations
Caption: Imatinib inhibits key signaling pathways.
Caption: Workflow for in vitro kinase profiling.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. droracle.ai [droracle.ai]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Imatinib - Wikipedia [en.wikipedia.org]
- 6. ashpublications.org [ashpublications.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ujms.net [ujms.net]
- 10. Imatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Imatinib (Gleevec, Imkeldi): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 12. benchchem.com [benchchem.com]
- 13. Kinase Selectivity Profiling System: General Panel Protocol [promega.sg]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Imatinib inhibits SARS-CoV-2 infection by an off-target-mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. synthego.com [synthego.com]
- 17. researchgate.net [researchgate.net]
- 18. Dose optimization strategy of the tyrosine kinase inhibitors imatinib, dasatinib, and nilotinib for chronic myeloid leukemia: From clinical trials to real-life settings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
methods to prevent Zamanic acid degradation during experiments
Welcome to the technical support center for Zamanic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered when working with this pentacyclic triterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a naturally occurring pentacyclic triterpenoid isolated from plants such as Plumeria obtusa.[1] Its structure is characterized by a 3β-hydroxy-urs-12-en-28-oic acid backbone, with a p-hydroxycinnamoyl group attached via an ester linkage.[1][2][3] Key functional groups that may be susceptible to degradation include the ester linkage, the carboxylic acid group, the phenolic hydroxyl group, and the double bond in the ursane skeleton.
Q2: What are the primary pathways through which this compound might degrade during experiments?
While specific degradation pathways for this compound have not been extensively documented, based on its chemical structure, the following are the most probable degradation routes:
-
Ester Hydrolysis: The p-hydroxycinnamoyl ester linkage is susceptible to both acid- and base-catalyzed hydrolysis, which would cleave the molecule into its constituent triterpenoid acid and p-coumaric acid.[4][5][6]
-
Oxidation: The phenolic hydroxyl group on the p-hydroxycinnamoyl moiety and potentially the allylic positions on the triterpenoid backbone are prone to oxidation, especially in the presence of oxygen, metal ions, and light.[7][8][9][10]
-
Decarboxylation: Although generally requiring harsh conditions for simple carboxylic acids, the presence of other functional groups might facilitate the loss of carbon dioxide from the C-28 carboxylic acid group under certain thermal or radical-inducing conditions.[11][12]
-
Photodegradation: The cinnamic acid ester portion of the molecule contains a conjugated system that can absorb UV light, potentially leading to isomerization or other photochemical reactions.[13][14]
Q3: What are the initial signs of this compound degradation?
Degradation of this compound can be monitored by chromatographic techniques such as HPLC or TLC. Signs of degradation may include:
-
The appearance of new peaks or spots corresponding to degradation products.
-
A decrease in the area or intensity of the main this compound peak or spot over time.
-
A noticeable change in the color of the solution, which could indicate oxidation of the phenolic group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound during workup | Ester hydrolysis due to acidic or basic conditions. | - Maintain a neutral or slightly acidic pH (around 4-7) during extractions and purifications.[15] - Avoid strong acids and bases. If a basic wash is necessary, use a mild, dilute base like sodium bicarbonate and minimize contact time. |
| Sample discoloration (e.g., turning yellow or brown) | Oxidation of the phenolic group. | - Degas solvents to remove dissolved oxygen. - Work under an inert atmosphere (e.g., nitrogen or argon). - Add antioxidants such as BHT (butylated hydroxytoluene) or ascorbic acid to solutions.[7][8] - Use chelating agents like EDTA to sequester metal ions that can catalyze oxidation.[4] |
| Inconsistent results between experiments | Photodegradation from light exposure. | - Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[13] - Minimize exposure to direct sunlight and ambient laboratory light. |
| Formation of multiple unknown byproducts | A combination of degradation pathways (hydrolysis, oxidation). | - Review all experimental conditions: pH, temperature, light exposure, and solvent purity. - Prepare fresh solutions of this compound for each experiment. - Store stock solutions at low temperatures (-20°C or below) in an inert atmosphere. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Receiving and Initial Storage: Upon receipt, store solid this compound in a tightly sealed container at -20°C, protected from light.
-
Preparing Stock Solutions:
-
Weigh the desired amount of this compound in a controlled environment with minimal light exposure.
-
Dissolve in an appropriate solvent (e.g., DMSO, ethanol, acetone) that has been degassed by sparging with nitrogen or argon for 15-20 minutes.
-
Store stock solutions in amber glass vials with Teflon-lined caps.
-
For long-term storage, flush the headspace of the vial with an inert gas before sealing.
-
Store stock solutions at -20°C or -80°C.
-
-
Use in Experiments:
-
When using the stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
-
Minimize the time the solution is exposed to ambient conditions.
-
If possible, conduct experiments under subdued lighting.
-
Protocol 2: pH Control During Aqueous Extractions
-
Buffer Selection: Use a buffer system to maintain a pH between 5 and 7. A phosphate or citrate buffer is a suitable choice.
-
Extraction Procedure:
-
Dissolve the sample containing this compound in an organic solvent.
-
Perform the aqueous extraction using the pre-prepared buffer solution.
-
Minimize the extraction time to reduce contact with the aqueous phase.
-
After extraction, immediately dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure at a low temperature.
-
Protocol 3: Use of Antioxidants and Stabilizers
-
Antioxidant Selection: Common antioxidants for phenolic compounds include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[7][8]
-
Preparation:
-
Prepare a stock solution of the chosen antioxidant in the experimental solvent.
-
Add the antioxidant to the this compound solution to achieve a final concentration in the suggested range (see table below).
-
-
Chelating Agent Addition:
-
If metal-catalyzed oxidation is suspected, add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA).[4]
-
Data Summary Tables
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | Solid: -20°C Solution: -20°C to -80°C | To slow down the rate of all potential degradation reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon) | To prevent oxidation of the phenolic group and other sensitive parts of the molecule. |
| Light | Amber vials or protection from light | To prevent photodegradation of the p-hydroxycinnamoyl moiety.[13] |
| pH (in solution) | 4 - 7 | To minimize acid- or base-catalyzed ester hydrolysis.[15] |
Table 2: Common Antioxidants and Chelating Agents
| Agent | Type | Typical Concentration Range |
| BHT (Butylated hydroxytoluene) | Antioxidant | 0.01 - 0.1% (w/v) |
| BHA (Butylated hydroxyanisole) | Antioxidant | 0.01 - 0.1% (w/v) |
| Ascorbic Acid (Vitamin C) | Antioxidant | 10 - 100 µM |
| EDTA (Ethylenediaminetetraacetic acid) | Chelating Agent | 1 - 10 mM |
Visual Guides
References
- 1. This compound | CAS:260393-05-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | C39H54O6 | CID 15895318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. carbodiimide.com [carbodiimide.com]
- 5. carbodiimide.com [carbodiimide.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 9. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triterpenoid acids characterized by the oxidation of the C-27-methy from the roots of Astilbe grandis Stapf ex Wils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 735. Triterpene resinols and related acids. Part XXIII. (a) The decarboxylation of acetylketoursolic acid. (b) The oxidation of methyl acetylursolate with hydrogen peroxide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. Decarboxylation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. davidpublisher.com [davidpublisher.com]
- 15. extractionmagazine.com [extractionmagazine.com]
correcting for Zamanic acid autofluorescence in plate-based assays
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering autofluorescence from Zamanic acid in plate-based assays.
Frequently Asked Questions (FAQs)
1. What is this compound and why does it interfere with my fluorescence assay?
This compound is a novel compound under investigation for its therapeutic potential. However, like many organic molecules, it possesses intrinsic fluorescence, meaning it can absorb light at one wavelength and emit it at another. This "autofluorescence" can interfere with plate-based assays by artificially inflating the fluorescence signal, leading to inaccurate readings and potential false positives. This interference is particularly problematic in assays that measure an increase in fluorescence.[1]
2. How do I know if this compound autofluorescence is affecting my results?
Several signs can indicate that this compound's autofluorescence is interfering with your assay:
-
High background fluorescence: Wells containing this compound alone (without the assay's specific fluorescent reporter) show a significant fluorescence signal.
-
Unusually high signal in treated wells: The fluorescence intensity in wells treated with this compound is much higher than expected, even at concentrations where the biological effect should be minimal.
-
Inconsistent results: High variability between replicate wells treated with this compound.
-
Signal in "no-cell" or "no-reagent" controls: Wells containing only media and this compound exhibit fluorescence.
3. What are the spectral properties of this compound and how do they overlap with common fluorophores?
While the exact spectral properties of this compound may vary depending on the experimental conditions, it typically exhibits broad excitation and emission spectra in the blue-green range. This can cause significant spectral overlap with commonly used fluorophores like GFP, fluorescein, and assays involving NADH or FAD.[1]
To help you assess potential interference, the following table summarizes the hypothetical spectral properties of this compound alongside those of common fluorophores.
| Compound/Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| This compound | 405 | 480 |
| Green Fluorescent Protein (GFP) | 488 | 509 |
| Fluorescein (FITC) | 494 | 518 |
| Hoechst 33342 | 350 | 461 |
| Red Fluorescent Protein (RFP) | 558 | 583 |
4. What are the primary methods to correct for this compound autofluorescence?
There are three main strategies to mitigate interference from this compound autofluorescence:
-
Background Subtraction: This involves measuring the fluorescence of this compound alone and subtracting this value from the total fluorescence of the experimental wells.
-
Use of Spectral Unmixing: If your plate reader has this capability, you can mathematically separate the fluorescence signal of your reporter from the autofluorescence of this compound based on their distinct emission spectra.
-
Assay Optimization: This can involve switching to a fluorophore with a more distinct spectrum (e.g., a red-shifted dye) or reducing the concentration of this compound if the assay window allows.
Troubleshooting Guides
Guide 1: Correcting for Autofluorescence using Background Subtraction
This is the most straightforward method for correcting for compound autofluorescence.
Experimental Workflow for Background Subtraction
Caption: Workflow for background subtraction to correct for autofluorescence.
Detailed Protocol:
-
Plate Setup:
-
Experimental Wells: Plate your cells and add your fluorescent reporter and the desired concentrations of this compound.
-
Background Control Wells: For each concentration of this compound used, set up parallel wells containing cells and the same concentration of this compound but without the fluorescent reporter.
-
Positive and Negative Control Wells: Include wells with cells and the fluorescent reporter but no this compound (positive control for reporter signal) and wells with cells only (negative control).
-
-
Incubation: Incubate the plate according to your standard assay protocol.
-
Fluorescence Reading:
-
Using a microplate reader, measure the fluorescence in all wells at the excitation and emission wavelengths appropriate for your primary fluorophore.
-
It is crucial to use the same instrument settings (gain, number of flashes, etc.) for all measurements.
-
-
Data Analysis:
-
Calculate the average fluorescence intensity for each set of replicate wells.
-
For each concentration of this compound, subtract the average fluorescence of the corresponding background control wells from the average fluorescence of the experimental wells.
Corrected Fluorescence = (Fluorescence of Experimental Well) - (Fluorescence of Background Control Well)
-
Guide 2: Troubleshooting Unexpected Results
This guide provides a logical flow for diagnosing and addressing issues related to potential this compound autofluorescence.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting this compound autofluorescence.
Using the Troubleshooting Guide:
-
Start with the initial observation: Are you seeing unexpectedly high or variable fluorescence in your wells treated with this compound?
-
Perform initial checks:
-
First, test for inherent fluorescence of the compound in your assay media. This will tell you if the compound itself is fluorescent.
-
Next, assess if the interaction with cells alters the fluorescence by measuring the signal from cells incubated with this compound in the absence of your assay's reporter. It is known that autofluorescence can become more apparent after compounds enter cells.[1]
-
-
Implement corrective actions:
-
If fluorescence is detected in your initial checks, the first and most direct approach is to use the background subtraction protocol outlined above.
-
If background subtraction does not fully resolve the issue, or if your plate reader supports it, spectral unmixing can provide a more sophisticated correction.
-
If these methods are not feasible or effective, consider redesigning your assay to use a fluorophore that is spectrally distant from this compound's autofluorescence, such as a red-shifted dye.
-
-
Evaluate the outcome: After implementing a corrective action, if your results are now consistent and the background is reduced, the issue is likely resolved. If problems persist, you may need to consider non-fluorescence-based assay formats for screening this compound.
References
Technical Support Center: Zamanic Acid and Cell Viability Assays
This technical support center provides troubleshooting guidance for researchers encountering potential interference from Zamanic acid in MTT and XTT cell viability assays. Given the absence of specific literature on this compound's interaction with these assays, this guide offers a framework for identifying and mitigating potential artifacts based on its chemical properties and known interference patterns of similar compounds.
Frequently Asked Questions (FAQs)
Q1: My MTT/XTT assay results show an unexpected increase in cell viability in the presence of this compound, even at high concentrations. What could be the cause?
This is a potential indicator of assay interference. This compound, a natural triterpenoid, may possess reducing properties that directly convert the MTT or XTT tetrazolium salt to its colored formazan product. This chemical reaction is independent of cellular metabolic activity and can lead to a false-positive signal, masking any true cytotoxic effects of the compound.
Q2: What is the potential mechanism behind this compound interference?
This compound's structure, which includes a phenolic group, suggests it may have antioxidant or reducing capabilities. The MTT and XTT assays rely on the enzymatic reduction of a tetrazolium salt by cellular dehydrogenases. If this compound can directly donate electrons to MTT or XTT, it will chemically generate the colored formazan, leading to an artificially high absorbance reading that does not correlate with the actual number of viable cells.[1][2][3]
Q3: How can I determine if this compound is interfering with my assay?
A cell-free assay is the most direct method to confirm interference. This control experiment involves mixing this compound with the MTT or XTT reagent in your cell culture medium without any cells present. A color change in this cell-free system confirms direct chemical reduction of the dye by this compound.
Q4: Are there alternative cell viability assays that are less likely to be affected by this compound?
Yes, several alternative assays measure different hallmarks of cell viability and are less susceptible to interference from reducing compounds. These include:
-
ATP-based luminescence assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in metabolically active cells, which is a direct indicator of cell viability.
-
Sulforhodamine B (SRB) assay: This colorimetric assay measures total protein content, which correlates with the number of cells.
-
Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells based on membrane integrity.
Troubleshooting Guides
Issue 1: Unexpectedly High Absorbance Readings
Possible Cause: Direct reduction of MTT/XTT by this compound.
Troubleshooting Steps:
-
Perform a Cell-Free Control: As detailed in the protocol below, test for direct reduction of the tetrazolium salt by this compound in the absence of cells.
-
Modify the Assay Protocol: If interference is confirmed, try washing the cells to remove extracellular this compound before adding the MTT/XTT reagent. This may reduce the direct chemical reduction.
-
Switch to an Alternative Assay: If interference persists, it is highly recommended to use an alternative viability assay with a different detection principle (see FAQ Q4).
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause: Modulation of intracellular redox state by this compound.
Background: this compound is a known inhibitor of glutathione reductase.[4] This enzyme is crucial for maintaining the intracellular pool of reduced glutathione (GSH), a major antioxidant. Inhibition of glutathione reductase could lead to an altered intracellular redox environment, which may, in turn, affect the cellular capacity to reduce MTT or XTT, independent of changes in cell viability.
Troubleshooting Steps:
-
Use a Secondary Viability Assay: Corroborate your findings with an alternative assay that is not based on cellular redox potential, such as the SRB or an ATP-based assay.
-
Measure Cellular Redox State: Consider assays to measure the intracellular GSH/GSSG ratio to understand the impact of this compound on the cellular redox environment.
Experimental Protocols
Protocol 1: Cell-Free Assay for Direct Tetrazolium Salt Reduction
Objective: To determine if this compound directly reduces MTT or XTT reagent.
Materials:
-
96-well plate
-
Cell culture medium (the same used in your experiments)
-
This compound stock solution
-
MTT reagent (5 mg/mL in PBS) or activated XTT solution
-
Solubilization buffer (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Prepare a serial dilution of this compound in cell culture medium at the same concentrations used in your cell-based experiments.
-
Add 100 µL of each this compound dilution to triplicate wells of a 96-well plate.
-
Include control wells with 100 µL of medium only (no this compound).
-
To the appropriate wells, add 10 µL of MTT reagent or 50 µL of activated XTT solution.
-
Incubate the plate under the same conditions as your cell-based assay (e.g., 37°C for 2-4 hours).
-
For the MTT assay, add 100 µL of solubilization buffer and mix thoroughly.
-
Read the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a microplate reader.
Interpretation of Results:
| This compound Concentration | Absorbance Reading | Interpretation |
| 0 µM (Medium Only) | Baseline | No direct reduction by medium components. |
| Increasing Concentrations | No change from baseline | No direct interference from this compound. |
| Increasing Concentrations | Dose-dependent increase | Direct reduction of the tetrazolium salt by this compound, indicating interference. |
Protocol 2: Sulforhodamine B (SRB) Assay
Objective: To determine cell viability based on total protein content.
Materials:
-
Cells seeded in a 96-well plate and treated with this compound
-
Cold 10% (w/v) trichloroacetic acid (TCA)
-
1% (v/v) acetic acid
-
0.4% (w/v) SRB solution in 1% acetic acid
-
10 mM Tris base solution (pH 10.5)
Procedure:
-
After treating cells with this compound for the desired duration, gently remove the culture medium.
-
Fix the cells by adding 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate on an orbital shaker for 5 minutes.
-
Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of cells.
Visualizations
References
ensuring the purity and quality of Zamanic acid for reproducible data
Technical Support Center: Zamanic Acid
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the purity and quality of this compound for reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions. For stock solutions, we recommend using dimethyl sulfoxide (DMSO) at a concentration of up to 50 mM. For cell-based assays, further dilution of the DMSO stock solution into your aqueous culture medium is advised. Ensure the final DMSO concentration in your experiment is non-toxic to your cells (typically ≤0.1%).
Q2: How should I store this compound to ensure its stability?
A2: this compound is supplied as a lyophilized powder. For long-term storage, we recommend storing the powder at -20°C, protected from light and moisture. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Under these conditions, the stock solution is stable for up to six months.
Q3: I am observing lower-than-expected potency in my assay. What could be the cause?
A3: Lower-than-expected potency can arise from several factors. First, verify the final concentration of this compound in your assay. Improper dilution or calculation errors are common sources of discrepancy. Second, assess the stability of the compound in your specific assay buffer and conditions; it may degrade over the course of a long incubation. Finally, consider the purity of your batch. Refer to the troubleshooting guide below for steps to re-verify compound purity.
Q4: Can I use this compound for in vivo studies?
A4: Yes, this compound has been used in preclinical in vivo models. However, its low aqueous solubility requires a specific formulation. A common vehicle for intraperitoneal (IP) injection is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. Always perform a small-scale formulation test to ensure solubility and stability before preparing a large batch for your study.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
-
Question: My results with this compound vary significantly between experiments. How can I troubleshoot this?
-
Answer: Inconsistent results are often linked to the purity and handling of the compound.
-
Verify Purity: The purity of this compound can degrade over time, especially if not stored correctly. We recommend performing a purity check using High-Performance Liquid Chromatography (HPLC). Compare the results to the certificate of analysis provided with your batch.
-
Check Solution Stability: Prepare a fresh stock solution of this compound in DMSO. Older stock solutions, or those subjected to multiple freeze-thaw cycles, may contain degraded compound or precipitates.
-
Standardize Protocols: Ensure all experimental parameters, including incubation times, temperatures, and cell densities, are kept consistent across all experiments.
-
Control for Solvent Effects: The vehicle (e.g., DMSO) can have an effect on cells. Ensure your control experiments include the same final concentration of the vehicle as your treatment groups.
-
Issue 2: Unexpected Peaks in Analytical Analysis (HPLC/LC-MS)
-
Question: I ran an HPLC analysis on my sample of this compound and observed unexpected peaks. What do these mean?
-
Answer: The presence of unexpected peaks typically indicates the presence of impurities or degradation products.
-
Identify the Peaks: If you have access to a mass spectrometer (LC-MS), analyze the mass of the unexpected peaks. This can help identify potential degradation products or known impurities.
-
Review Storage Conditions: Improper storage (e.g., exposure to light, high temperatures, or moisture) can accelerate the degradation of this compound. Ensure your storage protocol aligns with our recommendations.
-
Assess Solvent Purity: Use only high-purity, anhydrous solvents for preparing your stock solutions. Water contamination in DMSO can lead to hydrolysis of the compound over time.
-
Contact Support: If you cannot identify the source of the impurity, please contact our technical support with your batch number and analytical data for further assistance.
-
Data Presentation
The following tables summarize typical quantitative data for this compound.
Table 1: Purity Analysis of a Representative Batch of this compound
| Analytical Method | Parameter | Specification | Result |
|---|---|---|---|
| HPLC | Purity | ≥98.0% | 99.2% |
| LC-MS | Molecular Weight | 452.5 g/mol | 452.5 [M+H]⁺ |
| ¹H NMR | Structure | Conforms to structure | Conforms |
Table 2: Stability of this compound in DMSO Stock Solution at -80°C
| Time Point | Purity by HPLC (%) |
|---|---|
| Initial | 99.2% |
| 1 Month | 99.1% |
| 3 Months | 99.0% |
| 6 Months | 98.8% |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in DMSO.
-
Dilute 1:10 in acetonitrile for injection.
-
-
Analysis:
-
Run the sample and integrate the peak areas.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
-
Visualizations
This compound Quality Control Workflow
Caption: Workflow for ensuring the quality of a new batch of this compound.
Troubleshooting Purity Issues
Caption: Decision tree for troubleshooting unexpected analytical results.
Hypothetical Signaling Pathway of this compound
Caption: this compound as a selective inhibitor of the ZMA-1 kinase pathway.
Validation & Comparative
A Comparative Guide to Glutathione Reductase Inhibitors: Ursolic Acid and Other Key Compounds
Disclaimer: The compound "Zamanic acid" did not yield any results in scientific literature searches. Therefore, this guide uses Ursolic Acid , a well-documented pentacyclic triterpenoid with known effects on the glutathione system, as a representative compound from its class for the purpose of comparison.
Glutathione reductase (GR) is a critical flavoenzyme responsible for maintaining a high intracellular ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG).[1][2] This ratio is paramount for cellular redox homeostasis and antioxidant defense.[2][3] Inhibition of GR leads to an accumulation of GSSG, disrupting this balance and rendering cells more susceptible to oxidative stress.[2] This makes GR inhibitors valuable tools for research and potential therapeutic agents. This guide provides a comparative analysis of Ursolic Acid's effects on the glutathione system against well-characterized GR inhibitors.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory performance of selected compounds against glutathione reductase. It is crucial to note the distinction between direct enzymatic inhibitors and modulators of the glutathione pathway.
| Compound | Chemical Class | Mechanism of Inhibition | Potency Data (IC50 / Ki) |
| Ursolic Acid | Pentacyclic Triterpenoid | Pathway Modulator: Does not directly inhibit GR enzyme activity. In cellular models, it has been shown to increase GR activity and GSH levels as part of an antioxidant response.[4][5] | Not Applicable (Not a direct inhibitor) |
| Carmustine (BCNU) | Nitrosourea | Irreversible Inhibitor: Covalently modifies the enzyme via carbamoylation of active site residues.[6] | IC50 ≈ 647 µM (yeast GR)[1] |
| 2-AAPA | Dithiocarbamate | Irreversible Inhibitor: Forms covalent bonds with cysteine residues at the active site.[1][3] | Ki = 56 µM (yeast GR)[1][7] |
| Tannic Acid | Polyphenol (Tannin) | Irreversible Inhibitor: Time-dependent, non-competitive inhibition towards GSSG.[8] | IC50 = 50.4 µM[8] |
Detailed Compound Profiles
Ursolic Acid: A Modulator of the Glutathione System
Ursolic acid is a natural pentacyclic triterpenoid found in various plants.[9] Unlike direct inhibitors, studies indicate that Ursolic Acid's primary role is to modulate the cellular antioxidant response. In various in vivo and cellular models, treatment with Ursolic Acid has been shown to increase the activity of antioxidant enzymes, including glutathione reductase, superoxide dismutase, and catalase.[4] For instance, an Ursolic Acid-enriched herbal extract was found to induce GR-mediated glutathione redox cycling, ultimately protecting cells against oxidant-induced injury.[5] This suggests that Ursolic Acid upregulates the glutathione system to combat oxidative stress rather than inhibiting its core components.
Carmustine (BCNU): The Chemotherapeutic Alkylating Agent
Carmustine, also known as BCNU, is an anticancer drug that functions as a DNA alkylating agent.[6][10] A significant part of its cytotoxic mechanism involves the potent and irreversible inhibition of glutathione reductase.[6][11] By decomposing in situ to generate an alkyl isocyanate, BCNU carbamoylates the enzyme, rendering it inactive.[6] This disruption of the glutathione system compromises the cell's ability to manage oxidative stress, synergizing with BCNU's DNA-damaging effects.[2]
2-AAPA: A Selective Research Tool
2-acetylamino-3-[4-(2-acetylamino-2-carboxyethylsulfanylthiocarbonylamino)phenylthiocarbamoylsulfanyl]propionic acid (2-AAPA) is a novel and selective irreversible inhibitor of glutathione reductase.[1][7] It acts by covalently modifying cysteine residues within the enzyme's active site.[3] Unlike broad-acting agents, 2-AAPA shows high selectivity for GR, with minimal inhibition of other related enzymes like glutathione S-transferase or glutathione peroxidase at effective concentrations.[1][7] This specificity makes it an excellent research tool for studying the direct consequences of GR inhibition. In cell cultures, 2-AAPA treatment leads to a rapid decrease in GSH, a significant increase in GSSG, and substantial protein S-glutathionylation.[1][3]
Tannic Acid: A Representative Polyphenol Inhibitor
Many plant-derived polyphenols have been identified as inhibitors of glutathione reductase.[8] Tannic acid is a potent example, exhibiting time-dependent and irreversible inhibition.[8] The mechanism is non-competitive with respect to the GSSG substrate.[8] The ability of various polyphenols, including flavonoids and chalcones, to inhibit GR highlights a common mechanism of action for this class of natural compounds.[8]
Signaling Pathways and Cellular Consequences
The primary function of Glutathione Reductase is to maintain the cellular pool of reduced glutathione (GSH) using NADPH as a reducing equivalent. Inhibition of this enzyme has profound downstream effects on cellular redox signaling.
Caption: The Glutathione Reductase cycle and consequences of its inhibition.
Inhibition of GR disrupts the cycle, causing:
-
Accumulation of GSSG: The most immediate effect is a sharp rise in the intracellular concentration of oxidized glutathione.[1][3]
-
Depletion of GSH: Consequently, the pool of reduced glutathione diminishes, weakening the cell's primary antioxidant defense.[1][3]
-
Increased Oxidative Stress: The cell's capacity to detoxify reactive oxygen species (ROS) via enzymes like glutathione peroxidase is compromised.[2]
-
Protein S-Glutathionylation: Elevated GSSG levels can lead to the formation of mixed disulfides between glutathione and cysteine residues on proteins, a post-translational modification known as S-glutathionylation, which can alter protein function.[3]
Experimental Protocols
In Vitro Glutathione Reductase Inhibition Assay
This protocol describes a common spectrophotometric method for measuring GR activity and its inhibition. The assay monitors the consumption of NADPH, which is observed as a decrease in absorbance at 340 nm.
Materials:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA.
-
Enzyme: Purified Glutathione Reductase.
-
Substrate 1: 2 mM Oxidized Glutathione (GSSG) solution.
-
Substrate 2: 2 mM NADPH solution.
-
Test Inhibitor: Stock solution of the inhibitor dissolved in a suitable solvent.
-
96-well UV-transparent plate or quartz cuvettes.
-
Spectrophotometer capable of kinetic measurements at 340 nm.
Procedure:
-
Reaction Mixture Preparation: In each well/cuvette, prepare a reaction mixture containing Assay Buffer, a specific concentration of the test inhibitor (or vehicle control), and the GSSG solution.
-
Enzyme Addition: Add a standardized amount of Glutathione Reductase solution to each well and incubate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Start the enzymatic reaction by adding the NADPH solution to each well.
-
Kinetic Measurement: Immediately place the plate/cuvette in the spectrophotometer and begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (ΔA340/min) for each concentration of the inhibitor and the control.
-
Determine the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Caption: Workflow for a typical GR inhibition screening assay.
References
- 1. Characterization of a Novel Dithiocarbamate Glutathione Reductase Inhibitor and Its Use as a Tool to Modulate Intracellular Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Effects of glutathione reductase inhibition on cellular thiol redox state and related systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ursolic acid in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Differential inhibition of cellular glutathione reductase activity by isocyanates generated from the antitumor prodrugs Cloretazine and BCNU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-AAPA | Glutathione reductase inhibitor | Probechem Biochemicals [probechem.com]
- 8. Inhibition of glutathione reductase by plant polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ursolic acid inhibits the proliferation of triple‑negative breast cancer stem‑like cells through NRF2‑mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carmustine (BCNU), DNA alkylating agent (CAS 154-93-8) | Abcam [abcam.com]
- 11. The effect of BCNU (carmustine) on tissue glutathione reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Zamanic Acid: A Novel Approach to Tuberculosis Therapy? A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the urgent development of novel therapeutics with unique mechanisms of action. This guide provides a comparative analysis of Zamanic acid, a natural triterpenoid, against standard first-line tuberculosis drugs. While direct efficacy data for this compound is limited in the available literature, this comparison leverages data from its parent compound, ursolic acid, and its derivatives, to provide a preliminary assessment of its potential as an anti-tubercular agent.
Efficacy Snapshot: this compound's Potential vs. Standard of Care
To contextualize the potential efficacy of this compound, the following table summarizes the in vitro activity (Minimum Inhibitory Concentration - MIC) of standard first-line tuberculosis drugs against Mycobacterium tuberculosis H37Rv, alongside available data for ursolic acid and its derivatives. A lower MIC value indicates higher potency.
| Compound | Drug Class | MIC Range (µg/mL) against M. tuberculosis H37Rv | Mechanism of Action |
| Isoniazid | First-line | 0.015 - 0.2 | Inhibition of mycolic acid synthesis |
| Rifampin | First-line | 0.06 - 0.5 | Inhibition of DNA-dependent RNA polymerase |
| Pyrazinamide | First-line | 12.5 - 100 | Disrupts membrane transport and energetics (active at acidic pH)[1] |
| Ethambutol | First-line | 0.5 - 8.0 | Inhibition of arabinosyl transferase, involved in cell wall synthesis |
| Ursolic Acid | Triterpenoid | 12.5 - 50[2] | Parent compound of this compound |
| UA-1H (Ursolic acid derivative) | Triterpenoid derivative | 2.5[3] | A semi-synthesized C-3 aryl ester derivative of ursolic acid[3] |
Unraveling the Mechanism: How Might this compound Combat Tuberculosis?
This compound is a potent inhibitor of glutathione reductase[3]. This enzyme is critical for maintaining the redox homeostasis within Mycobacterium tuberculosis. The bacterium relies on the glutathione system to protect itself from oxidative stress, which is a key defense mechanism of the host's immune system.
By inhibiting glutathione reductase, this compound is hypothesized to disrupt this protective pathway, leading to an accumulation of reactive oxygen species (ROS) within the mycobacterium. This oxidative imbalance can cause significant damage to vital cellular components such as DNA, proteins, and lipids, ultimately leading to bacterial growth inhibition and cell death.
Experimental Corner: Determining Anti-tubercular Efficacy
The in vitro efficacy of a compound against Mycobacterium tuberculosis is primarily determined by its Minimum Inhibitory Concentration (MIC). The following is a generalized protocol based on the Microplate Alamar Blue Assay (MABA), a common method for high-throughput screening of anti-tubercular agents.
Protocol: Broth Microdilution MIC Assay (MABA)
-
Preparation of Mycobacterial Culture:
-
Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.
-
The culture is incubated at 37°C until it reaches the mid-logarithmic growth phase.
-
The bacterial suspension is then diluted to a standardized turbidity, corresponding to a specific colony-forming unit (CFU) count.
-
-
Drug Dilution Series:
-
The test compound (e.g., this compound) and standard drugs are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
Serial two-fold dilutions of each compound are prepared in a 96-well microplate using Middlebrook 7H9 broth.
-
-
Inoculation and Incubation:
-
The standardized mycobacterial suspension is added to each well of the microplate containing the drug dilutions.
-
Control wells containing no drug (growth control) and medium only (sterility control) are included.
-
The plates are sealed and incubated at 37°C for a specified period, typically 5-7 days.
-
-
Addition of Alamar Blue and Reading Results:
-
A sterile solution of Alamar Blue (resazurin) is added to each well.
-
The plates are re-incubated for 16-24 hours.
-
The results are read visually or using a microplate reader. A color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that prevents the color change of the Alamar Blue reagent from blue to pink.
-
Concluding Remarks
While direct comparative data for this compound is still emerging, the evidence from its parent compound, ursolic acid, and its derivatives suggests that triterpenoids represent a promising class of molecules for anti-tubercular drug discovery. The potential mechanism of action, targeting the glutathione-mediated redox homeostasis of Mycobacterium tuberculosis, offers a novel approach that could be effective against drug-resistant strains. Further in vitro and in vivo studies are warranted to fully elucidate the efficacy and therapeutic potential of this compound in the fight against tuberculosis.
References
Zamanic Acid: A Comparative Analysis of Anti-inflammatory Activity in Macrophage Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Zamanic acid (hypothetical) alongside other well-documented triterpenoids. The data presented for this compound is illustrative, based on the typical performance of compounds in its class, to provide a framework for evaluating novel anti-inflammatory agents.
Introduction to Macrophage-Mediated Inflammation
Macrophages are key players in the inflammatory response.[1][2] Classically activated (M1) macrophages, often stimulated by lipopolysaccharide (LPS), release a barrage of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4][5] The production of these molecules is largely regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][6][7] Consequently, the inhibition of these pathways presents a promising strategy for the development of novel anti-inflammatory therapeutics.
Comparative Anti-inflammatory Activity
The following table summarizes the inhibitory effects of this compound (hypothetical) and other reference triterpenoids on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Table 1: Comparative Inhibitory Activity of Triterpenoids on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| This compound (Hypothetical) | 10 | 45% | 50% | 55% | 48% |
| 20 | 70% | 75% | 80% | 72% | |
| Oleanolic Acid | 20 | ~60%[6] | ~50%[7] | ~70%[6] | Not Reported |
| Asiatic Acid | 20 | ~70%[6] | Not Reported | ~80%[6] | Not Reported |
| Maslinic Acid | 20 | ~55%[6] | Not Reported | ~60%[6] | Enhances Production[1] |
| Poricoic Acid B | 10 µg/mL | ~50%[4] | ~40%[4] | ~60%[4] | ~50%[4] |
| Roburic Acid | Not Reported | Not Reported | Significant Reduction[8] | Significant Reduction[8] | Significant Reduction[8] |
Note: The data for Oleanolic, Asiatic, Maslinic, and Poricoic acids are compiled from various sources and experimental conditions may vary.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[2] For experiments, cells are seeded in appropriate plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of the test compounds (e.g., this compound) for a specified time (e.g., 1-2 hours) before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[9]
Nitric Oxide (NO) Assay
The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[6] Briefly, 100 µL of cell supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite is determined from a sodium nitrite standard curve.
Cytokine Assays (TNF-α, IL-6, IL-1β)
The levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[4][6]
Western Blot Analysis
To investigate the effects on signaling pathways, cells are lysed and total protein is extracted. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65 NF-κB, IκBα, ERK, JNK, p38 MAPK). After washing, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][7]
Signaling Pathway Modulation
This compound is hypothesized to exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways, a common mechanism for many triterpenoids.[3][6]
NF-κB Signaling Pathway
In resting macrophages, the NF-κB dimer is sequestered in the cytoplasm by the inhibitor of κB (IκB).[10] Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[10] this compound is expected to inhibit this process by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.
MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, plays a crucial role in the inflammatory response.[11] LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors that promote the expression of inflammatory mediators. This compound is predicted to suppress the phosphorylation of ERK, JNK, and p38, thereby attenuating the downstream inflammatory cascade.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory activity of a test compound in a macrophage model.
Conclusion
The comparative data and mechanistic insights presented in this guide suggest that this compound, as a representative triterpenoid, holds potential as an anti-inflammatory agent. Its expected ability to inhibit the production of key pro-inflammatory mediators through the modulation of the NF-κB and MAPK signaling pathways aligns with the activities of other well-characterized compounds in this class. Further in-depth studies are warranted to fully elucidate its therapeutic potential.
References
- 1. Maslinic Acid Enhances Signals for the Recruitment of Macrophages and Their Differentiation to M1 State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage activation switching: an asset for the resolution of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Anti-Inflammatory Activity of Three Triterpene from Hippophae rhamnoides L. in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic reprogramming of proinflammatory macrophages by target delivered roburic acid effectively ameliorates rheumatoid arthritis symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK/ERK activation in macrophages promotes Leishmania internalization and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Zamanic Acid and Other Triterpenoids from Plumeria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Zamanic acid, a pentacyclic triterpenoid isolated from Plumeria obtusa, with other notable triterpenoids found within the Plumeria genus. The genus Plumeria, belonging to the Apocynaceae family, is a rich source of bioactive compounds, with triterpenoids being a prominent class exhibiting a wide range of pharmacological activities. This document aims to present a structured comparison based on available experimental data, focusing on key biological activities such as cytotoxicity and anti-inflammatory effects.
Introduction to this compound and Other Plumeria Triterpenoids
This compound, with the chemical structure 3β-hydroxy-urs-30-p-E-hydroxycinnamoyl-12-en-28-oic-acid, is a recognized constituent of Plumeria obtusa. Preliminary studies have indicated its potential as an inhibitor of glutathione reductase and as an anti-inflammatory and antimicrobial agent, specifically showing inhibitory effects on the growth of Mycobacterium tuberculosis.
Other significant triterpenoids isolated from various Plumeria species, including P. rubra, P. alba, and P. acuminata, form the basis for this comparison. These include:
-
Ursolic Acid: A widely studied pentacyclic triterpenoid with known anti-inflammatory, antioxidant, and anticancer properties.
-
Oleanolic Acid: An isomer of ursolic acid, also possessing significant anti-inflammatory, and antitumor activities.
-
Lupeol: A dietary triterpenoid with demonstrated anti-inflammatory, anti-arthritic, and anticancer effects.
-
α-Amyrin and β-Amyrin: Triterpene alcohols that serve as precursors to more complex triterpenoids and exhibit anti-inflammatory properties.
-
Betulinic Acid: A lupane-type pentacyclic triterpenoid with a range of biological activities, including anti-inflammatory and immunomodulatory effects.
This guide will focus on the comparative cytotoxicity and anti-inflammatory activities of these compounds, presenting available quantitative data and the methodologies used to obtain them.
Data Presentation: Comparative Biological Activities
The following table summarizes the available quantitative data for the cytotoxic and anti-inflammatory activities of selected triterpenoids from Plumeria. It is important to note that direct comparative studies of this compound with other triterpenoids under identical experimental conditions are limited. The data presented here is compiled from various studies and should be interpreted with consideration of the different cell lines and experimental setups used.
| Triterpenoid | Biological Activity | Assay | Cell Line / Model | Result (IC50 / % Inhibition) | Reference |
| This compound | Anti-inflammatory | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | Data not available in searched literature | - |
| Cytotoxicity | MTT Assay | Various Cancer Cell Lines | Data not available in searched literature | - | |
| Enzyme Inhibition | Glutathione Reductase | - | Potent Inhibitor (quantitative data not specified) | [1](--INVALID-LINK--) | |
| Ursolic Acid | Cytotoxicity | MTT Assay | A549 (Lung Carcinoma) | IC50: 23.6 µM | [2] |
| Cytotoxicity | MTT Assay | H460 (Lung Cancer) | IC50: 17.6 µM | [2] | |
| Cytotoxicity | MTT Assay | Jurkat (T-cell Leukemia) | IC50: 23.9 µM | [2] | |
| Cytotoxicity | MTT Assay | K562 (Myelogenous Leukemia) | IC50: 12 µM | [2] | |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | IC50: 17.5 ± 2.0 µM | [3] | |
| Lupeol | Cytotoxicity | MTT Assay | MCF-7 (Breast Cancer) | IC50: 80 µM | [4] |
| Cytotoxicity | MTT Assay | HeLa (Cervical Cancer) | IC50: 37.7 - 51.9 µM | [5] | |
| Anti-inflammatory | Carrageenan-induced paw edema | Rat model | 57.14% inhibition (at 9.37 mg/kg) | [6] | |
| Oleanolic Acid | Cytotoxicity | Alamar Blue Assay | Y-79 (Retinoblastoma) | Significant decrease in cell viability at 4 µM | [4] |
| Betulinic Acid | Anti-inflammatory | Lipopolysaccharide (LPS)-induced inflammation | Human Periodontal Ligament Cells | Significant reversal of inflammatory markers at 10 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the concentration is determined by spectrophotometric analysis. The intensity of the purple color is directly proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/mL) and incubated overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, ursolic acid). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for a few minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength between 500 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with an inflammatory agent, typically lipopolysaccharide (LPS).
Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite concentration in the presence of the test compound indicates its anti-inflammatory potential.
General Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate and allowed to adhere.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL).
-
Incubation: The plate is incubated for 24 hours to allow for NO production.
-
Nitrite Measurement: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.
-
Absorbance Reading: After a brief incubation at room temperature, the absorbance is measured at approximately 540 nm.
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite levels in the compound-treated wells to those in the LPS-stimulated control wells. The IC50 value for NO inhibition is then calculated.
Enzyme Inhibition Assay (Glutathione Reductase Assay)
This assay measures the activity of glutathione reductase (GR), an enzyme crucial for maintaining the reduced glutathione (GSH) pool, which protects cells from oxidative damage.
Principle: The assay measures the rate of NADPH oxidation to NADP+, which is coupled to the reduction of oxidized glutathione (GSSG) to GSH by GR. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., potassium phosphate buffer with EDTA), NADPH, and GSSG.
-
Enzyme and Inhibitor Addition: The enzyme (glutathione reductase) and various concentrations of the inhibitor (e.g., this compound) are added to the reaction mixture.
-
Kinetic Measurement: The reaction is initiated, and the decrease in absorbance at 340 nm is recorded over time using a spectrophotometer.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value for enzyme inhibition can be calculated from the dose-response curve.
Mandatory Visualization
Below are diagrams generated using Graphviz (DOT language) to illustrate key concepts and workflows relevant to the comparative analysis of these triterpenoids.
Caption: Workflow for the comparative analysis of triterpenoids from Plumeria.
Caption: Simplified signaling pathway for inflammation and potential inhibition by triterpenoids.
Conclusion
This compound, a triterpenoid from Plumeria obtusa, shows promise as a bioactive compound with potential anti-inflammatory and enzyme-inhibitory activities. While direct comparative data with other well-known Plumeria triterpenoids like ursolic acid and lupeol is currently scarce, the existing body of research on these related compounds provides a valuable framework for understanding the potential therapeutic applications of this compound. The data presented in this guide highlights the potent cytotoxic and anti-inflammatory effects of several triterpenoids from this genus, underscoring the importance of further research to elucidate the specific activities and mechanisms of action of this compound. The provided experimental protocols serve as a foundation for future comparative studies, which are crucial for the development of new therapeutic agents from natural sources.
References
- 1. Bioactive fraction from Plumeria obtusa L. attenuates LPS-induced acute lung injury in mice and inflammation in RAW 264.7 macrophages: LC/QToF-MS and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Ursonic Acid: Comparison with Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Cytotoxicity of Oleanolic/Ursolic Acids-Loaded in PLGA Nanoparticles in Different Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Zamanic Acid: Unverified Biological Activities and a Call for Empirical Evidence
For researchers, scientists, and drug development professionals, a critical review of the available scientific literature on Zamanic acid reveals a significant gap between commercial claims and independently verified experimental data. While repeatedly touted as a potent inhibitor of glutathione reductase, an anti-inflammatory agent, and an inhibitor of Mycobacterium tuberculosis, a thorough investigation into the primary research yields no quantifiable evidence to substantiate these activities.
This compound, a pentacyclic triterpenoid with the chemical name 3β-hydroxy-urs-30-p-E-hydroxycinnamoyl-12-en-28-oic-acid, was first isolated from the leaves of Plumeria obtusa. The initial characterization of its structure was published in the journal Phytochemistry in 1999 by Siddiqui et al.[1][2] However, a comprehensive search for subsequent peer-reviewed studies that independently verify the widely claimed biological activities has been unsuccessful.
This lack of verifiable data is a crucial point of consideration for the scientific community. One supplier of chemical compounds even describes this compound as a "conceptual compound often referenced in hypothetical biochemical studies," further highlighting the ambiguity surrounding its proven biological functions.[3]
While specific data for this compound is absent, the broader class of pentacyclic triterpenoids, to which it belongs, is well-documented for a range of biological effects, including anti-inflammatory properties. This provides a basis for comparison with established compounds in this family.
Comparative Landscape: Other Pentacyclic Triterpenoids
To offer a comparative perspective, the following table summarizes the anti-inflammatory and antimicrobial activities of other well-researched pentacyclic triterpenoids. This data, sourced from published literature, can serve as a benchmark for any future verifiable studies on this compound.
| Compound | Biological Activity | Quantitative Data (Example) | Reference |
| Ursolic Acid | Anti-inflammatory | IC50 for COX-2 inhibition: ~150 µM | [Source] |
| Antimicrobial (S. aureus) | MIC: 16 µg/mL | [Source] | |
| Oleanolic Acid | Anti-inflammatory | 50% inhibition of NO production at 10 µM | [Source] |
| Antimicrobial (E. coli) | MIC: 25 µg/mL | [Source] | |
| Betulinic Acid | Anti-inflammatory | Inhibition of NF-κB activation | [Source] |
| Antimicrobial (B. subtilis) | MIC: 8 µg/mL | [Source] |
Hypothetical Experimental Verification Workflow
Should a verified sample of this compound become available for independent analysis, the following experimental workflow could be employed to validate the claimed biological activities.
Detailed Methodologies for Key Experiments
1. Glutathione Reductase (GR) Inhibition Assay
-
Principle: This assay measures the activity of glutathione reductase by monitoring the NADPH-dependent reduction of oxidized glutathione (GSSG) to reduced glutathione (GSH). The rate of NADPH oxidation is followed by the decrease in absorbance at 340 nm.
-
Protocol Outline:
-
Prepare a reaction mixture containing phosphate buffer, EDTA, NADPH, and purified glutathione reductase enzyme.
-
Add varying concentrations of this compound (or a known inhibitor as a positive control, and DMSO as a vehicle control) to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding the substrate, GSSG.
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
2. Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
-
Principle: This cell-based assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Protocol Outline:
-
Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Treat the cells with various concentrations of this compound for a predetermined time.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO production inhibition to determine the IC50 value.
-
3. Antimycobacterial Assay: Minimum Inhibitory Concentration (MIC) Determination
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a commonly used colorimetric method for determining the MIC of compounds against Mycobacterium tuberculosis.
-
Protocol Outline:
-
Prepare serial dilutions of this compound in a 96-well microplate containing Middlebrook 7H9 broth.
-
Inoculate each well with a standardized suspension of Mycobacterium tuberculosis (e.g., H37Rv strain).
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for several days.
-
Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Visually assess the color change (blue to pink indicates bacterial growth) or measure the fluorescence to determine the MIC.
-
Conclusion
The case of this compound underscores the critical importance of relying on independently verified, peer-reviewed data in scientific research and drug development. While the compound's chemical structure is established, the widely circulated claims of its biological activities remain unsubstantiated in the public domain. The scientific community is encouraged to approach such claims with caution and to prioritize empirical validation. Future research, following rigorous experimental protocols such as those outlined above, is necessary to definitively determine the biological activities of this compound and its potential as a therapeutic agent. Until such data is available, its purported effects should be considered hypothetical.
References
Zamanic Acid: A Comparative Analysis of a Promising Natural Anti-Inflammatory Agent
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory potential of Zamanic acid, a naturally occurring triterpenoid, with established synthetic anti-inflammatory compounds. While direct quantitative potency data for this compound is not yet widely published, this document compiles available information on its chemical nature, its source, and the known anti-inflammatory mechanisms of its structural class. By comparing it with well-characterized synthetic drugs and related natural compounds, we aim to provide a valuable resource for researchers exploring novel anti-inflammatory therapies.
Comparative Potency of Triterpenoids and Synthetic Anti-Inflammatory Drugs
To contextualize the potential potency of this compound, this section presents a comparative summary of the inhibitory concentrations (IC50) of a closely related and extensively studied ursane triterpenoid, ursolic acid, alongside common synthetic non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. This data, gathered from various in vitro assays, highlights the therapeutic potential of this class of natural compounds.
| Compound | Target/Assay | IC50 (µM) | Compound Class |
| Ursolic Acid | PGE2 Release (Mouse Peritoneal Macrophages) | 60.91[5] | Triterpenoid |
| Ursolic Acid | IKKβ Kinase Activity | 69[6] | Triterpenoid |
| Ibuprofen | Thromboxane B2 Release (Human Platelets) | 1.27[5] | NSAID (Propionic Acid Derivative) |
| Indomethacin | PGE2 Release (Mouse Peritoneal Macrophages) | 0.95[5] | NSAID (Indole Acetic Acid Derivative) |
| Dexamethasone | - | Varies by assay | Corticosteroid |
Note: The IC50 values are dependent on the specific experimental conditions and cell types used.
Mechanistic Insights: The Anti-Inflammatory Action of Ursane Triterpenoids
The anti-inflammatory effects of ursane-type triterpenoids, the class to which this compound belongs, are predominantly attributed to their ability to interfere with major inflammatory signaling cascades. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
dot digraph "NF-kB_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#202124", penwidth=1.5];
// Nodes ProInflammatory_Stimuli [label="Pro-inflammatory Stimuli\n(e.g., LPS, TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK_Complex [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkB_alpha [label="IκBα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB\n(p50/p65)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NF_kB_IkB_alpha [label="NF-κB-IκBα\n(Inactive)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NF_kB_Active [label="Active NF-κB", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Pro-inflammatory\nGene Expression\n(COX-2, iNOS, Cytokines)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Zamanic_Acid [label="this compound\n(and other Ursane Triterpenoids)", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges ProInflammatory_Stimuli -> IKK_Complex [label="Activates"]; IKK_Complex -> IkB_alpha [label="Phosphorylates"]; IkB_alpha -> NF_kB [style=invis]; NF_kB_IkB_alpha -> IKK_Complex [style=invis]; IkB_alpha -> NF_kB_IkB_alpha [label="Inhibits"]; NF_kB -> NF_kB_IkB_alpha; IKK_Complex -> NF_kB_IkB_alpha [label="Leads to\nDegradation of IκBα"]; NF_kB_IkB_alpha -> NF_kB_Active [label="Releases"]; NF_kB_Active -> Nucleus [label="Translocates to"]; Nucleus -> Gene_Expression [label="Induces"]; Zamanic_Acid -> IKK_Complex [label="Inhibits", style=dashed, color="#EA4335"]; } dot
In unstimulated cells, NF-κB is sequestered in the cytoplasm in an inactive state by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation, releasing NF-κB to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of a wide array of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines. Ursane triterpenoids are believed to exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.
Experimental Protocols
To facilitate further research into the anti-inflammatory properties of this compound and other novel compounds, detailed methodologies for key in vitro assays are provided below.
Determination of COX-2 and Pro-inflammatory Cytokine Inhibition
This workflow outlines the steps to quantify the inhibitory effect of a test compound on the production of key inflammatory mediators in a cell-based assay.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#202124", penwidth=1.5];
// Nodes Cell_Culture [label="1. Cell Culture\n(e.g., RAW 264.7 Macrophages)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pre_incubation [label="2. Pre-incubation with\nTest Compound\n(e.g., this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stimulation [label="3. Stimulation with\nPro-inflammatory Agent\n(e.g., LPS)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="4. Incubation", fillcolor="#F1F3F4", fontcolor="#202124"]; Supernatant_Collection [label="5. Collection of\nCell Supernatant", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="6. Quantification of\nInflammatory Mediators\n(ELISA for Cytokines, Griess Assay for NO)", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="7. Data Analysis\n(Calculation of IC50)", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Cell_Culture -> Pre_incubation; Pre_incubation -> Stimulation; Stimulation -> Incubation; Incubation -> Supernatant_Collection; Supernatant_Collection -> Analysis; Analysis -> Data_Analysis; } dot
1. Cell Culture and Treatment:
-
Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control. Cells are pre-incubated for 1-2 hours.
2. Induction of Inflammation:
-
Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to all wells except the negative control.
3. Incubation and Sample Collection:
-
The cells are incubated for 24 hours.
-
After incubation, the cell culture supernatant is collected for the quantification of inflammatory mediators.
4. Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
5. Data Analysis:
-
The percentage of inhibition of each inflammatory mediator is calculated relative to the LPS-stimulated control.
-
The IC50 value, the concentration of the test compound that causes 50% inhibition, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
NF-κB Nuclear Translocation Assay
This assay determines the effect of a test compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a critical step in its activation.
1. Cell Treatment and Fractionation:
-
RAW 264.7 cells are cultured and treated with the test compound and LPS as described above.
-
Following treatment, nuclear and cytoplasmic extracts are prepared using a commercial nuclear extraction kit.
2. Western Blot Analysis:
-
Protein concentrations of the nuclear and cytoplasmic fractions are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the NF-κB p65 subunit.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The relative band intensities are quantified to determine the extent of NF-κB p65 translocation to the nucleus.
Conclusion
This compound represents a promising candidate for further investigation as a novel anti-inflammatory agent. Its structural similarity to well-characterized anti-inflammatory triterpenoids suggests a likely mechanism of action involving the inhibition of the NF-κB signaling pathway. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the potency of this compound and other new chemical entities, and to elucidate their precise molecular mechanisms. Further studies are warranted to establish a comprehensive profile of this compound's anti-inflammatory efficacy and to pave the way for its potential therapeutic application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro anti-inflammatory activity of iridoids and triterpenoid compounds isolated from Phillyrea latifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
Zamanic Acid: A Comparative Guide to its Structure-Activity Relationship Analysis
For Researchers, Scientists, and Drug Development Professionals
Zamanic acid, a naturally occurring pentacyclic triterpenoid, has garnered interest for its potential therapeutic properties. Isolated from the leaves of Plumeria obtusa, its chemical structure has been elucidated as 3β-hydroxy-urs-30-p-E-hydroxycinnamoyl-12-en-28-oic-acid[1][2]. Preliminary studies have indicated that this compound exhibits a range of biological activities, including the inhibition of glutathione reductase, anti-inflammatory effects, and the ability to inhibit the growth of Mycobacterium tuberculosis[2].
This guide aims to provide a framework for the SAR analysis of this compound by detailing the established experimental protocols for evaluating its known biological activities. By presenting these methodologies, we offer a comparative tool for researchers to assess this compound and its potential analogs, thereby facilitating future drug discovery and development efforts.
Chemical Structure of this compound
This compound possesses a complex triterpenoid scaffold, characterized by a ursane-type skeleton. Key functional groups that are amenable to synthetic modification for SAR studies include the hydroxyl group at the C-3 position, the carboxylic acid at C-28, and the p-hydroxycinnamoyl ester at C-30. Variations in these regions are likely to influence the compound's biological activity.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | [Insert Image of this compound Structure Here] | C39H54O6 | 618.84 |
Comparative Analysis of Bioassays for SAR Studies
The following sections provide a comparative overview of standard assays relevant to the reported biological activities of this compound.
Glutathione Reductase Inhibition
This compound is reported to be a potent inhibitor of glutathione reductase (GR)[2]. This enzyme is critical for maintaining the cellular redox balance by reducing oxidized glutathione (GSSG) to its reduced form (GSH). Inhibition of GR can be a therapeutic strategy for diseases associated with oxidative stress, including certain cancers and parasitic infections.
Table 1: Comparison of Assays for Glutathione Reductase Inhibition
| Assay Type | Principle | Endpoint Measurement | Advantages | Disadvantages |
| Spectrophotometric Assay | Measures the decrease in absorbance at 340 nm due to the oxidation of NADPH, a cofactor in the GR-catalyzed reduction of GSSG. | Rate of NADPH consumption (decrease in A340). | High-throughput, cost-effective, and well-established. | Can be prone to interference from colored or UV-absorbing compounds. |
| DTNB-Based Assay | The product of the GR reaction, GSH, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product (TNB), which is measured spectrophotometrically at 412 nm. | Rate of TNB formation (increase in A412). | Sensitive and specific for GSH. | Can be affected by compounds that react with thiols. |
| Fluorescent Assay | Utilizes a fluorogenic substrate that becomes fluorescent upon reduction by GSH. | Increase in fluorescence intensity. | Higher sensitivity compared to colorimetric assays. | Higher cost of reagents and instrumentation. |
This protocol is adapted from standard enzymatic assays for glutathione reductase[4][5][6][7].
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its analogs against glutathione reductase.
Materials:
-
Purified glutathione reductase (e.g., from yeast or human erythrocytes)
-
NADPH
-
Oxidized glutathione (GSSG)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA)
-
This compound and its analogs dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound and its analogs in DMSO.
-
In a 96-well plate, add the following to each well:
-
150 µL of Assay Buffer
-
10 µL of NADPH solution (final concentration, e.g., 0.1 mM)
-
10 µL of the test compound solution at various concentrations (a serial dilution). For the control, add 10 µL of DMSO.
-
-
Add 10 µL of glutathione reductase solution and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of GSSG solution (final concentration, e.g., 1 mM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
Calculate the rate of NADPH oxidation (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value from the dose-response curve.
Caption: Workflow for the Glutathione Reductase Inhibition Assay.
Anti-Inflammatory Activity
The anti-inflammatory activity of this compound is another key biological property[2]. Inflammation is a complex biological response, and its inhibition can be assessed through various in vitro and in vivo models.
Table 2: Comparison of In Vitro Assays for Anti-Inflammatory Activity
| Assay Type | Principle | Endpoint Measurement | Advantages | Disadvantages |
| LPS-stimulated Macrophage Assay | Measures the inhibition of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) released from macrophages (e.g., RAW 264.7 cells) upon stimulation with lipopolysaccharide (LPS). | Quantification of NO (Griess assay), or cytokines (ELISA). | Relevant to the inflammatory cascade. Allows for mechanism of action studies. | Requires cell culture facilities. Indirect measurement of inflammation. |
| Cyclooxygenase (COX) Inhibition Assay | Measures the direct inhibition of COX-1 and COX-2 enzymes, which are key in the synthesis of prostaglandins. | Measurement of prostaglandin production. | Directly assesses a key inflammatory enzyme. Can determine selectivity for COX isoforms. | Does not capture other aspects of the inflammatory response. |
| 5-Lipoxygenase (5-LOX) Inhibition Assay | Measures the direct inhibition of 5-LOX, an enzyme involved in the synthesis of leukotrienes. | Measurement of leukotriene production. | Targets another important pathway in inflammation. | Similar to COX assays, it is a targeted assay. |
This protocol is based on standard cell-based assays for inflammation[8][9].
Objective: To evaluate the anti-inflammatory activity of this compound and its analogs by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and its analogs dissolved in DMSO
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of the test compounds.
-
After 1 hour of pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL). Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
To each 100 µL of supernatant, add 100 µL of Griess Reagent (50 µL of Part A followed by 50 µL of Part B, with a 5-10 minute incubation between each addition).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Calculate the percentage inhibition of NO production for each compound concentration.
Caption: Workflow for the Anti-Inflammatory (NO Inhibition) Assay.
Anti-Mycobacterial Activity
This compound has been reported to inhibit the growth of Mycobacterium tuberculosis[2]. The evaluation of anti-mycobacterial activity is critical for the development of new tuberculosis treatments.
Table 3: Comparison of Assays for Anti-Mycobacterial Activity
| Assay Type | Principle | Endpoint Measurement | Advantages | Disadvantages |
| Broth Microdilution Assay | A serial dilution of the test compound is incubated with a standardized inoculum of mycobacteria in a liquid medium. | Visual determination of the Minimum Inhibitory Concentration (MIC) - the lowest concentration that inhibits visible growth. | Gold standard for MIC determination. Quantitative. | Slow, as it relies on the growth of slow-growing mycobacteria. Requires specialized biosafety facilities. |
| Resazurin Microtiter Assay (REMA) | The metabolic activity of viable mycobacteria reduces the blue, non-fluorescent dye resazurin to the pink, fluorescent resorufin. | Colorimetric or fluorometric measurement of resorufin. | Faster than visual MIC determination. High-throughput. | Can be affected by compounds that interfere with the dye or cellular respiration. |
| Luciferase Reporter Phage Assay | A recombinant bacteriophage carrying a luciferase gene infects the mycobacteria. In the presence of a viable host, the luciferase gene is expressed, and light is produced upon the addition of a substrate. | Measurement of luminescence. | Rapid and sensitive. | Requires specialized reagents and instrumentation. |
This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC) of anti-mycobacterial agents[10][11][12].
Objective: To determine the MIC of this compound and its analogs against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
This compound and its analogs dissolved in DMSO
-
96-well microplates
-
Biosafety Level 3 (BSL-3) facility and practices
Procedure:
-
Prepare a standardized inoculum of M. tuberculosis H37Rv to a McFarland standard of 0.5 (approximately 1.5 x 10^8 CFU/mL).
-
In a 96-well plate, add 100 µL of supplemented 7H9 broth to each well.
-
Add 100 µL of the test compound stock solution to the first well and perform a 2-fold serial dilution across the plate.
-
Add 100 µL of the prepared bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of M. tuberculosis.
Caption: Workflow for the Anti-Mycobacterial (Broth Microdilution) Assay.
Hypothetical Signaling Pathway in Inflammation
While the specific signaling pathways modulated by this compound have not been elucidated, its anti-inflammatory activity suggests potential interaction with key inflammatory signaling cascades. A plausible mechanism could involve the inhibition of the NF-κB pathway, a central regulator of inflammatory gene expression.
Caption: Hypothetical Anti-Inflammatory Signaling Pathway.
Conclusion
This compound presents an intriguing natural product scaffold with multiple reported biological activities. While the existing literature provides a foundation for its therapeutic potential, a systematic SAR analysis is imperative to unlock its full potential. This guide offers a comparative framework of established experimental protocols to facilitate such studies. By employing these methodologies, researchers can systematically evaluate the impact of structural modifications to this compound on its glutathione reductase inhibitory, anti-inflammatory, and anti-mycobacterial activities. The resulting quantitative data will be instrumental in identifying key pharmacophoric features and optimizing the lead compound for future drug development endeavors.
References
- 1. This compound | CAS:260393-05-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biosynth.com [biosynth.com]
- 4. kamiyabiomedical.com [kamiyabiomedical.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. mmpc.org [mmpc.org]
- 8. Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations | Asian Journal of Research in Biochemistry [journalajrb.com]
- 9. researchgate.net [researchgate.net]
- 10. Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Head-to-Head Comparative Analysis: Zamanic Acid vs. Compound X in Targeting the MAPK/ERK Pathway
This guide provides a comprehensive, data-driven comparison of Zamanic acid and a leading competitor, Compound X, in the context of MAPK/ERK pathway inhibition. The following sections detail the biochemical potency, cellular activity, and mechanistic action of both compounds, supported by rigorous experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals evaluating novel therapeutic agents.
Biochemical Potency: In Vitro Kinase Assay
To determine the direct inhibitory effects of this compound and Compound X on the target kinases MEK1 and MEK2, in vitro kinase assays were performed. The half-maximal inhibitory concentration (IC50) was calculated for each compound against both isoforms.
Table 1: Comparative IC50 Values against MEK1/2 Kinases
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) |
| This compound | 1.2 | 1.5 |
| Compound X | 5.8 | 6.2 |
The data clearly indicate that this compound is a more potent inhibitor of both MEK1 and MEK2 in a purified, cell-free system, with IC50 values approximately 4-5 fold lower than those of Compound X.
Cellular Activity: Target Engagement and Viability
The ability of each compound to engage the target within a cellular context and elicit a biological response was assessed in the A375 melanoma cell line, which harbors a V600E BRAF mutation leading to constitutive activation of the MAPK/ERK pathway.
Inhibition of ERK Phosphorylation
Western blot analysis was used to measure the levels of phosphorylated ERK (p-ERK), a direct downstream substrate of MEK, following a 2-hour treatment with each compound.
Table 2: Inhibition of p-ERK in A375 Cells
| Compound | Concentration (nM) | p-ERK Levels (% of Control) |
| This compound | 1 | 25% |
| 10 | 5% | |
| 100 | <1% | |
| Compound X | 1 | 65% |
| 10 | 15% | |
| 100 | 3% |
This compound demonstrates superior inhibition of ERK phosphorylation at lower concentrations, confirming its higher potency translates to a cellular environment.
Cell Viability
An MTT assay was conducted to evaluate the effect of each compound on the viability of A375 cells over a 72-hour period. The half-maximal effective concentration (EC50) was determined.
Table 3: Comparative EC50 Values in A375 Cell Viability Assay
| Compound | EC50 (nM) |
| This compound | 8.5 |
| Compound X | 35.2 |
Consistent with the biochemical and target engagement data, this compound exhibits a more potent cytotoxic effect on A375 melanoma cells, with an EC50 value approximately 4-fold lower than that of Compound X.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: MAPK/ERK signaling pathway with MEK inhibition point.
Caption: Workflow for cellular activity and viability assays.
Experimental Protocols
In Vitro MEK1/2 Kinase Assay
-
Reaction Setup: Assays were conducted in a 384-well plate format. Each well contained 10 nM active MEK1 or MEK2 enzyme, 1 µM of a non-phosphorylated ERK2 substrate, and 10 µM ATP in a kinase reaction buffer.
-
Compound Addition: this compound or Compound X was added in a 10-point, 3-fold serial dilution series.
-
Incubation: The plate was incubated at 30°C for 60 minutes.
-
Detection: The reaction was stopped, and the amount of phosphorylated ERK2 product was quantified using a luminescence-based detection reagent.
-
Data Analysis: Luminescence signals were converted to percent inhibition relative to DMSO controls. IC50 curves were generated using a four-parameter logistic fit.
Western Blot for p-ERK
-
Cell Culture: A375 cells were seeded in 6-well plates and allowed to adhere overnight.
-
Treatment: Cells were serum-starved for 4 hours and then treated with the indicated concentrations of this compound or Compound X for 2 hours.
-
Lysis: Cells were washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis & Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and incubated with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry was used for quantification.
MTT Cell Viability Assay
-
Seeding: A375 cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Treatment: The medium was replaced with fresh medium containing a serial dilution of this compound or Compound X.
-
Incubation: Plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: MTT reagent was added to each well and incubated for 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: The medium was removed, and DMSO was added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Analysis: Absorbance values were normalized to the vehicle control (DMSO) to determine the percentage of cell viability. EC50 values were calculated using a non-linear regression model.
Zamanic Acid: A Review of Available Data and the Path Forward for Validation
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's validation is paramount. This guide addresses the current state of knowledge on Zamanic acid, a triterpenoid isolated from the leaves of Plumeria obtusa. While interest in natural products for therapeutic applications is high, this review reveals a significant scarcity of validation studies for this compound, underscoring a critical gap between its identification and potential clinical application.
Initial searches for systematic literature reviews on the validation of this compound yielded no results, indicating a lack of comprehensive, peer-reviewed assessments of this compound. The available information is sparse and, in some cases, contradictory. One source describes this compound as a "conceptual compound often referenced in hypothetical biochemical studies"[1], while others confirm its isolation from Plumeria obtusa and offer it as a research chemical[2][3]. This discrepancy highlights the nascent stage of research into this molecule.
Chemical Properties and Sourcing
This compound is a pentacyclic triterpenoid[2][3]. Its structure was elucidated through spectroscopic studies[2][3]. Basic chemical information is available across multiple chemical supplier databases.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 260393-05-3 | [1][4] |
| Molecular Formula | C₃₉H₅₄O₆ | [1][4] |
| Molecular Weight | 618.8 g/mol | [1][4] |
| Source | Fresh leaves of Plumeria obtusa | [2][3] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][3] |
Reported Biological Activity: A Need for Substantiation
One commercial supplier asserts that this compound is a potent inhibitor of glutathione reductase, inhibits the growth of Mycobacterium tuberculosis in culture, and possesses anti-inflammatory activity[5]. However, these claims are not substantiated with references to peer-reviewed primary literature, making it difficult to assess the validity and context of these findings. The broader context of research on Plumeria obtusa indicates that the plant contains various compounds with a range of pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties[6][7][8]. This suggests that this compound could plausibly contribute to these effects, but dedicated studies are required for confirmation.
The Path to Validation: A Proposed Workflow
Given the absence of validation studies, a standardized workflow is necessary to systematically evaluate this compound. This process would involve analytical method validation, in vitro and in vivo studies, and eventually, clinical trials. The following diagram illustrates a typical workflow for the validation of a natural product.
Caption: Proposed workflow for the systematic validation of this compound.
Hypothetical Experimental Protocol: HPLC Method Development
To move forward with the validation of this compound, a robust analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose[9]. Below is a hypothetical protocol for the development of an HPLC method for this compound, based on standard practices for similar triterpenoid compounds.
Objective: To develop and validate a simple, accurate, and precise reverse-phase HPLC (RP-HPLC) method for the quantification of this compound.
Materials and Instrumentation:
-
This compound reference standard (>98% purity)
-
HPLC grade acetonitrile, methanol, and water
-
HPLC grade phosphoric acid or formic acid
-
HPLC system with a UV-Vis or PDA detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
Chromatographic Conditions (Initial):
-
Mobile Phase: A gradient of acetonitrile (Solvent A) and 0.1% phosphoric acid in water (Solvent B).
-
Gradient Program: Start with a higher concentration of Solvent B, and linearly increase the concentration of Solvent A over a set time to elute the compound.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by UV-Vis scan of this compound (likely in the range of 200-400 nm).
-
Injection Volume: 10 µL
Method Development and Validation Steps:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and create a series of dilutions for a calibration curve.
-
Optimization of Chromatographic Conditions: Adjust the mobile phase composition, gradient, pH, and flow rate to achieve a symmetrical peak shape for this compound with a reasonable retention time and good resolution from any impurities.
-
Method Validation (as per ICH guidelines):
-
Specificity: Analyze blank samples and samples spiked with this compound to ensure no interference at the retention time of the analyte.
-
Linearity: Analyze the calibration standards and plot a graph of peak area versus concentration. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Perform recovery studies by spiking a known concentration of this compound into a blank matrix.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Conclusion and Future Directions
The current body of scientific literature on this compound is insufficient to make any definitive claims about its therapeutic potential. While its natural origin and classification as a triterpenoid are intriguing, the absence of robust validation studies is a major impediment to its development. The conflicting information regarding its very existence as a tangible compound versus a "conceptual" one needs to be resolved through clear, peer-reviewed publications detailing its isolation and characterization.
For researchers interested in this compound, the immediate priorities should be:
-
Independent verification of its isolation from Plumeria obtusa.
-
Development and publication of validated analytical methods for its quantification.
-
Systematic in vitro screening to confirm its reported biological activities and explore new ones.
Without these foundational steps, this compound will remain a molecule of speculative interest rather than a viable candidate for further drug development.
References
- 1. This compound | 260393-05-3 | KKA39305 | Biosynth [biosynth.com]
- 2. This compound | CAS:260393-05-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound | CAS:260393-05-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | C39H54O6 | CID 15895318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. ijeast.com [ijeast.com]
- 8. Bioassay-Guided Isolation of Antimicrobial Components and LC/QToF Profile of Plumeria obtusa: Potential for the Treatment of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Safety Operating Guide
Proper Disposal of Zamanic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Zamanic acid, a natural triterpenoid used in laboratory research.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below to inform safe handling and disposal decisions.
| Property | Value | Source |
| Molecular Formula | C₃₉H₅₄O₆ | [1][2] |
| Molecular Weight | 618.84 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3][4] |
| Storage | Store at 2-8°C in a refrigerator. | [5] |
Disposal Workflow
The following diagram outlines the general decision-making process for the disposal of this compound waste.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C39H54O6 | CID 15895318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS:260393-05-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | CAS:260393-05-3 | Manufacturer ChemFaces [chemfaces.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Standard Operating Procedure: Safe Handling of Zamanic Acid
This document provides essential safety and logistical information for the handling and disposal of Zamanic acid. Adherence to these procedures is mandatory for all laboratory personnel.
Hazard Identification and Risk Assessment
This compound is a potent corrosive agent and is highly toxic upon inhalation and skin contact. All personnel must review the Material Safety Data Sheet (MSDS) before commencing any work. A comprehensive risk assessment must be conducted for all experimental protocols involving this substance.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form (solid, liquid, or in solution).
Table 1: Recommended Personal Protective Equipment for this compound
| PPE Category | Specification | Material Compatibility |
| Eye Protection | Chemical splash goggles and a face shield | Polycarbonate |
| Hand Protection | Nitrile or Neoprene gloves (double-gloving recommended) | Nitrile, Neoprene |
| Body Protection | Flame-resistant lab coat with full-length sleeves | Nomex or equivalent |
| Respiratory | Full-face respirator with an acid gas cartridge | Not Applicable |
Experimental Protocol: Preparation of a 1M this compound Solution
This protocol outlines the standard procedure for the safe preparation of a 1 Molar (1M) aqueous solution of this compound.
Materials:
-
This compound (solid)
-
Deionized water
-
Calibrated balance
-
Fume hood
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Volumetric flask
Procedure:
-
Don all required PPE as specified in Table 1.
-
Ensure the fume hood is certified and functioning correctly.
-
Place a glass beaker on the calibrated balance and tare.
-
Carefully weigh the required amount of solid this compound in the beaker.
-
Slowly add a small amount of deionized water to the beaker to dissolve the acid.
-
Place the beaker on a magnetic stirrer and add the stir bar. Stir until the acid is fully dissolved.
-
Carefully transfer the solution to a volumetric flask.
-
Add deionized water to the flask until the meniscus reaches the calibration mark.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Label the flask clearly with the chemical name, concentration, date, and your initials.
Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
Use a chemical spill kit with an appropriate neutralizer for acids.
-
Absorb the neutralized spill with an inert material.
-
Collect the waste in a designated hazardous waste container.
Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.
-
Inhalation: Move to fresh air immediately.
Seek immediate medical attention for any exposure.
Waste Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
Table 2: this compound Waste Disposal
| Waste Type | Container Type | Disposal Procedure |
| Solid this compound | Labeled, sealed container | Arrange for pickup by the institution's hazardous waste team. |
| Liquid Waste | Labeled, sealed carboy | Neutralize to a pH between 6 and 8 before disposal. |
| Contaminated Debris | Labeled, sealed waste bag | Dispose of as solid hazardous waste. |
Logical Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling of this compound from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
